Tanespimycin

Catalog No.
S544540
CAS No.
75747-14-7
M.F
C31H43N3O8
M. Wt
585.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tanespimycin

CAS Number

75747-14-7

Product Name

Tanespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-TXHRRWQRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin, 17-(allylamino)-17-demethoxygeldanamycin, 17-AAG, 17-allyl-aminogeldanamycin, 17-allylamino-17-demethoxygeldanamycin, 17-allylamino-17-demethoxygeldanamycin hydroquinone, 17-allylamino-17-demethoxygeldanamycin hydroquinone salt, 17-allylamino-geldanamycin, 17-allylaminogeldanamycin, 17-N-allylamino-17-demethoxygeldanamycin, 17AAG, CNF1010, IPI 493, IPI 504, IPI-493, IPI-504, IPI493, IPI504, NSC 330507, NSC-330507, retaspimycin hydrochloride, tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC

The exact mass of the compound Telatinib is 585.30502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330507. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Client Protein Degradation and Oncogenic Pathway Disruption

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic effect of tanespimycin stems from its ability to simultaneously deplete a wide array of oncogenic client proteins. The following table lists key clients and the consequent biological impacts.

Category of Client Proteins Specific Examples Biological Consequence of Depletion
Receptor Tyrosine Kinases ERBB2 (HER2) [1] Inhibition of pro-growth and survival signals; particularly relevant in HER2+ breast cancer.
Signal Transduction Kinases CRAF, BRAF, AKT [2] Disruption of MAPK and PI3K-AKT signaling pathways, crucial for cell survival and proliferation.
Cell Cycle Regulators CDK4, CDK6 [2] Induction of cell cycle arrest.
Transcription Factors c-Myc [3] Repression of genes driving cell growth and metabolism.

The diagram below illustrates the sequence of events from this compound binding to the induction of cancer cell death.

G This compound This compound (17-AAG) HSP90 HSP90 ATPase This compound->HSP90 Binds & Inhibits ClientProteins Oncogenic Client Proteins (e.g., HER2, AKT, BRAF) HSP90->ClientProteins Fails to Stabilize Degradation Ubiquitination & Proteasomal Degradation ClientProteins->Degradation PathwayDisruption Disruption of Multiple Oncogenic Pathways Degradation->PathwayDisruption CellFate Cell Cycle Arrest & Cell Death PathwayDisruption->CellFate

Experimental Evidence and Protocols

Key experiments have elucidated the nuanced effects of this compound, particularly regarding cell death mechanisms.

BAX-Dependent Apoptosis

A pivotal study used isogenic HCT116 human colon carcinoma cells (BAX+/− and BAX−/−) to investigate the role of the pro-apoptotic protein BAX [2] [4].

  • Cell Line and Model: HCT116 human colon adenocarcinoma cells, with BAX knockout via homologous recombination [2].
  • Treatment: Cells treated with pharmacologically relevant concentrations of 17-AAG (this compound) both in vitro and in tumor xenografts in vivo [2].
  • Cell Death Assessment:
    • PARP Cleavage: Detected by immunoblotting as a marker of caspase-mediated apoptosis [2].
    • Cell Morphology: Analyzed using fluorescence microscopy of DAPI-stained cells [4].
  • Key Finding: 17-AAG induced BAX-dependent apoptosis. In BAX-expressing cells, death occurred via apoptosis. In BAX-knockout cells, apoptosis was significantly reduced, but a lower level of cell death occurred via a predominantly necrotic mechanism [2].
  • Proliferation Assays: SRB and MTT assays over 96 hours showed that loss of BAX did not alter overall sensitivity to 17-AAG, indicating that the drug's primary effect is cytostatic (inhibiting proliferation) rather than directly cytotoxic [2].
Synergistic Combinations and Resistance Overcoming

Research has explored this compound in combination with other agents to enhance efficacy.

  • With Trastuzumab in Breast Cancer: A phase II trial in HER2-positive metastatic breast cancer patients who had progressed on trastuzumab showed that the combination resulted in an overall response rate of 22% and a clinical benefit rate of 59%, demonstrating that HSP90 inhibition can overcome resistance to trastuzumab [1].
  • With B-AP15 in Lung Cancer: A recent preclinical study combined this compound (TAU) with B-AP15, a deubiquitinating enzyme inhibitor [5].
    • Cell Viability: Assessed using assays where H1299 and H520 lung cancer cells were treated with drugs alone or in combination for 24 hours. The Combination Index (CI) was calculated using the Chou-Talalay method, with CI < 1 indicating synergy [5].
    • Mechanism Investigation:
      • ROS Measurement: Using the DCFH-DA probe [5].
      • ER Stress Marker: CHOP expression assessed by immunofluorescence [5].
      • JNK Pathway Activation: p-JNK levels determined by Western blot [5].
    • Key Finding: The combination showed synergistic antitumor effects (CI < 0.5) driven by massive ROS accumulation, leading to ER stress and JNK pathway activation [5].

Clinical Translation and Current Status

This compound has demonstrated clinically relevant activity, though its development has faced challenges.

Cancer Type Regimen Key Clinical Outcome Phase & Status
HER2+ Metastatic Breast Cancer [1] [6] This compound + Trastuzumab 22% response rate; 59% clinical benefit rate in patients progressing on trastuzumab. Phase II (Completed)
Multiple Myeloma [6] [7] This compound + Bortezomib 27% minor response or better; 48% in bortezomib-naive patients. Phase II (Completed)
General Status [7] - Promising antitumor activity but hindered by challenges (e.g., resistance, suboptimal efficacy). No FDA approval to date. Development discontinued for reasons unrelated to clinical potential. Max Phase 3 [8]

Future Research Directions

The future of HSP90 inhibition lies in overcoming the limitations of first-generation inhibitors like this compound.

  • Next-Generation Inhibitors: Development of agents with improved solubility, lower toxicity, and potential for oral administration [7].
  • Rational Combination Therapies: Simultaneously targeting HSP90 and auxiliary pathways to achieve synergistic effects and overcome resistance, as seen with B-AP15 [5] [7].
  • Biomarker Development: Employing non-invasive molecular imaging and tumor biopsies to monitor target modulation and optimize dosing, which is crucial for future clinical success [7].

References

tanespimycin pharmacokinetics half-life metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Core Human Pharmacokinetic Parameters

Parameter Tanespimycin (17-AAG) 17-AG (Active Metabolite)
Mean Terminal Half-Life (t₁/₂) 2.3 hours [1] [2] 4.6 hours [1] [2]
Time to Peak Plasma Concentration (Tₘₐₓ) 30 minutes [1] [2] 60 minutes [1] [2]
Primary Metabolic Pathway Liver microsomal enzymes, specifically CYP3A4 [1] [2] -
Route of Elimination Primarily hepatobiliary; urinary excretion is minimal [1] [3] -
Urinary Recovery (over 72 hours) 10.6% [1] [2] 7.8% [1] [2]

The metabolic pathway and key relationships in this compound pharmacokinetics can be visualized as follows:

pharmacokinetics This compound PK Pathway This compound (17-AAG) This compound (17-AAG) 17-AG (Active Metabolite) 17-AG (Active Metabolite) This compound (17-AAG)->17-AG (Active Metabolite) Metabolized by CYP3A4 Biliary & Fecal Excretion Biliary & Fecal Excretion This compound (17-AAG)->Biliary & Fecal Excretion Primary Route Urinary Excretion Urinary Excretion This compound (17-AAG)->Urinary Excretion Minor Route (<11%) CYP3A4 Inhibitors/Inducers CYP3A4 Inhibitors/Inducers CYP3A4 Inhibitors/Inducers->this compound (17-AAG) Potential Drug Interaction Low NQO1 Activity Low NQO1 Activity Reduced 17-AAG Efficacy Reduced 17-AAG Efficacy Low NQO1 Activity->Reduced 17-AAG Efficacy Resistance Mechanism

Key Experimental Methodologies

The pharmacokinetic data for this compound are typically generated using validated high-performance liquid chromatography (HPLC) methods and non-compartmental analysis [4] [5] [3].

  • Bioanalytical Method: A common method for determining plasma concentrations of this compound is a validated HPLC method with UV or tandem mass spectrometry (LC-MS/MS) detection [5] [3]. One specific validation achieved a linearity of R² = 0.9964, with intra-day and inter-day precision (CV) of ≤ 8% and ≤ 20%, respectively. The lower limit of quantification (LLOQ) can be as low as 25 ng/mL [3].
  • Pharmacokinetic Analysis: Following intravenous administration, serial blood samples are collected over 24 hours. Pharmacokinetic parameters like Cₘₐₓ, AUC, t₁/₂, and clearance (CL) are calculated using standard non-compartmental analysis with software such as WinNonlin or Kinetica [4] [6] [5].

Additional Clinical and Preclinical Insights

  • Dosing and Formulation: In clinical trials, this compound was administered as an intravenous infusion. It was supplied as a concentrate in dimethylsulfoxide (DMSO), which required dilution in a specific egg phospholipid/dextrose diluent before infusion. The final solution was infused over 1-2 hours [1] [2] [6].
  • Dose Proportionality: A phase 1 crossover study in humans found that the maximum plasma concentration (Cₘₐₓ) and area under the curve (AUC) were dose-proportional between 50 and 200 mg/m² for a suspension formulation [4]. A study in dogs also showed dose-proportional Cₘₐₓ and AUC between 50 and 200 mg/m² [3].
  • Interspecies Data (Canine Model): A 2024 study in healthy dogs investigating this compound for visceral leishmaniasis provided relevant preclinical data. After a single IV dose of 150 mg/m², the Cₘₐₓ was 5254 ± 2784 μg/mL, and the AUC₀–₄₈ was 6850 ± 469 μg/mL × h. The drug was generally well-tolerated, with the main toxicity being reversible hepatotoxicity [3].

Mechanism of Action and Resistance

This compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the proteasomal degradation of its client proteins, many of which are oncogenic (e.g., HER2, AKT, BCR-ABL) [1] [7] [8]. A key mechanism of acquired resistance to this compound in some cancer cell lines (e.g., glioblastoma, melanoma) is reduced expression or activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in its bioactivation. This resistance can be overcome with structurally unrelated HSP90 inhibitors [9].

References

Core Mechanism: HSP90 Inhibition and Client Protein Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Tanespimycin is a benzoquinone ansamycin antibiotic that binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its essential ATPase activity [1] [2]. This disrupts the HSP90 chaperone cycle, leading to the polyubiquitination and subsequent degradation of its oncogenic client proteins via the ubiquitin-proteasome system [1] [3]. The degradation of these clients disrupts multiple oncogenic pathways simultaneously.

The table below summarizes key oncogenic client proteins destabilized by this compound and their roles in cancer cell survival.

Client Protein Category Specific Examples Consequence of Destabilization
Receptor Tyrosine Kinases ERBB2 (HER2), ALK, EGFR [1] [3] Inhibition of pro-survival and proliferative signaling pathways.
Intracellular Kinases CRAF, BRAF, AKT, CDK4 [1] [2] [3] Cell cycle arrest and disruption of survival signals.
Mutated/Overexpressed Oncoproteins BCR-ABL [2] Target oncogenic drivers directly.

Downstream Pathways Leading to Apoptosis

The degradation of client proteins initiates several downstream processes that converge on mitochondrial-mediated apoptosis.

Activation of the Intrinsic Apoptotic Pathway

This is a primary route for this compound-induced apoptosis. The critical event is BAX-dependent mitochondrial outer membrane permeabilization (MOMP).

  • BAX is Essential: Studies in isogenic HCT116 colon carcinoma cells (BAX+/+ vs. BAX-/-) demonstrate that this compound induces BAX-dependent apoptosis both in vitro and in vivo [1] [4]. In BAX-proficient cells, treatment leads to the release of cytochrome c and activation of caspase-9 and caspase-3, culminating in apoptosis [1].
  • Alternative Death Mechanisms: In BAX-null cells, apoptosis is significantly reduced. However, a lower level of cell death still occurs, primarily through a necrotic mechanism, indicating that BAX is required for the apoptotic switch but not for overall cell death in this model [1].

The following diagram illustrates the core signaling pathway of this compound-induced apoptosis.

G cluster_mito Mitochondrion cluster_apop Apoptotic Signaling Start This compound (17-AAG) Hsp90 Inhibits HSP90 ATPase Activity Start->Hsp90 Binds to Clients Destabilization and Degradation of Oncogenic Client Proteins Hsp90->Clients Leads to Bax BAX Clients->Bax Promotes Activation Bak BAK Clients->Bak Promotes Activation Apoptosis Apoptosis Execution (PARP Cleavage, etc.) MOM Mitochondrial Outer Membrane Bax->MOM Oligomerizes at Bak->MOM Oligomerizes at CytoC Cytochrome c MOM->CytoC Permeabilization Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Triggers

This compound-induced intrinsic apoptotic pathway. HSP90 inhibition triggers BAX/BAK activation, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase cascade activation.

α-Tubulin Acetylation and VDAC1 Upregulation

An alternative pathway involves the cytoskeleton and mitochondrial membranes.

  • α-Tubulin Acetylation: HSP90 inhibition by this compound leads to the accumulation of acetylated α-tubulin (Ac-α-tubulin), mediated by the acetyltransferase αTAT1 [5] [6].
  • VDAC1 Upregulation and Oligomerization: this compound simultaneously upregulates the voltage-dependent anion channel 1 (VDAC1) in the mitochondrial outer membrane. Acetylated α-tubulin interacts with VDAC1, promoting its oligomerization [6].
  • Pore Formation and Apoptosis: VDAC1 oligomers are thought to form large pores, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby inducing apoptosis [6]. This pathway can be enhanced by microtubule-stabilizing agents like docetaxel [6].
ROS Accumulation and ER Stress-Mediated Apoptosis

Combining this compound with other agents often enhances its efficacy through shared stress pathways.

  • Synergistic ROS Accumulation: Combining this compound with compounds like B-AP15 (a deubiquitinase inhibitor) or piperlongumine (PL) results in a synergistic increase in reactive oxygen species (ROS) in lung and colon cancer cells [7] [8].
  • Downstream Signaling: The accumulated ROS acts as a critical mediator, inducing severe DNA damage (evidenced by increased γ-H2AX and 53BP1 foci) and activating the c-Jun N-terminal kinase (JNK) pathway [7] [8].
  • ER Stress Activation: The oxidative stress also triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum, characterized by upregulation of GRP78, ATF4, and CHOP. The transcription factor CHOP plays a key role in committing cells to apoptosis under sustained ER stress [7] [8].

The diagram below integrates these stress-mediated pathways, particularly relevant in combination therapies.

G TAU This compound ROS Synergistic ROS Accumulation TAU->ROS Combined with ComboAgent Combination Agent (e.g., B-AP15, PL) ComboAgent->ROS DNA DNA Damage (γ-H2AX, 53BP1 foci) ROS->DNA JNK JNK Pathway Activation ROS->JNK ER ER Stress (ATF4, CHOP) ROS->ER Apoptosis Apoptosis DNA->Apoptosis JNK->Apoptosis ER->Apoptosis NAC NAC (ROS Scavenger) Reverses Effects NAC->ROS Inhibits

Stress-mediated apoptotic pathways in this compound combination therapy. Combining this compound with other agents synergistically increases ROS, leading to DNA damage, JNK activation, ER stress, and apoptosis.

Key Experimental Evidence and Data

The following table summarizes quantitative data and key findings from pivotal studies on this compound-induced apoptosis.

Cell Line / Model Key Finding Quantitative Data / Assay Readout

| HCT116 (Colon Cancer) Isogenic: BAX+/+ vs BAX-/- | BAX is required for apoptosis, but not for overall cytostatic effect. Cell death shifts to necrosis in BAX-/- cells. | • GI₅₀ for 17-AAG: ~41 nM (BAX+/+) vs ~32 nM (BAX-/-); no significant difference (SRB assay) [1]. • Apoptosis Markers: PARP cleavage and caspase activation only in BAX+/+ cells [1]. | | Calu-1 (Lung Cancer) | Apoptosis linked to VDAC1 upregulation and α-tubulin acetylation. Enhanced by docetaxel. | • Immunoblotting: Increased Ac-α-tubulin, VDAC1, and Bax protein levels [6]. • Co-immunoprecipitation: Confirmed interaction between Ac-α-tubulin and VDAC1 [6]. | | H1299 & H520 (Lung Cancer) Combination with B-AP15 | Synergistic induction of cell death via ROS and ER stress. | • Combination Index (CI): CI < 0.5 at TAU ≥ 0.5 µM, indicating strong synergy [7]. • ROS Measurement: Significant increase with combination vs. single agents (DCFH-DA probe) [7]. | | HCT15 & DLD1 (Colon Cancer) Combination with Piperlongumine (PL) | Synergistic effect via ROS-mediated ER stress and JNK activation. | • Combination Index (CI): CI < 1 across multiple ratios [8]. • Caspase-3 Cleavage: Increased in combination group, reversed by antioxidant NAC [8]. |

Detailed Experimental Protocols

For researchers aiming to validate these mechanisms, here are detailed methodologies from the cited studies.

Assessing Apoptosis and Cell Viability (from [1] [8])
  • Cell Proliferation/Viability Assays:
    • SRB Assay: Used to measure total cellular protein mass as a proxy for cell number after 96-hour drug exposure. It does not distinguish between cytostasis and cell death [1].
    • MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells after 96-hour treatment [1].
    • Colony Formation Assay: Cells are treated with drugs for a defined period, then allowed to grow in drug-free medium for 1-2 weeks before staining and counting colonies to assess long-term survival and reproductive death [8].
  • Apoptosis-Specific Assays:
    • Western Blot for Apoptotic Markers:
      • Target Proteins: Cleaved caspase-3, cleaved caspase-9, and cleaved PARP [1] [8].
      • Procedure: Resolve protein lysates from treated cells via SDS-PAGE, transfer to PVDF membrane, and probe with specific primary and secondary antibodies. Use β-actin or GAPDH as a loading control.
    • Immunofluorescence for DNA Damage:
      • Targets: γ-H2AX and 53BP1 foci as markers of DNA double-strand breaks [7] [8].
      • Procedure: Seed cells on glass coverslips, treat with drugs, fix with paraformaldehyde, permeabilize, and incubate with primary antibodies against γ-H2AX or 53BP1. Use fluorescently-labeled secondary antibodies and DAPI for nuclear counterstaining. Quantify foci per nucleus using fluorescence microscopy.
Measuring ROS and ER Stress (from [7] [8])
  • ROS Detection:
    • Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
    • Procedure: After drug treatment, incubate cells with DCFH-DA (e.g., 10 µM) for 30 minutes in the dark. This cell-permeable probe is oxidized by intracellular ROS to fluorescent DCF. Measure fluorescence intensity using a flow cytometer or fluorescence microplate reader [7].
    • Inhibition: Use the ROS scavenger N-acetylcysteine (NAC, e.g., 1-5 mM) as a pre-treatment for 1-2 hours to confirm ROS-dependent effects [8].
  • ER Stress Assessment:
    • Western Blot Analysis:
      • Target Proteins: GRP78/BiP, ATF4, and CHOP [7] [8].
    • Immunofluorescence for CHOP:
      • Procedure: Similar to the protocol above, use an anti-CHOP antibody to detect its expression and nuclear translocation, a key step in ER stress-induced apoptosis [8].
    • Gene Knockdown:
      • Procedure: Use lentivirus-mediated delivery of shRNA targeting CHOP to create stable knockdown cell lines. This validates the functional role of CHOP in the observed cell death [8].

Challenges and Combination Strategies

A key finding from research is that while this compound can induce apoptosis, its primary effect is often cytostatic (inhibiting proliferation) rather than directly cytotoxic [1]. This, along with challenges like dose-limiting toxicity and resistance development, has limited its success as a monotherapy [3]. Therefore, the most promising clinical application lies in rational combination therapies that enhance apoptotic induction, as highlighted in the stress pathway diagram and tables above.

References

Tanespimycin IC50 Values for HSP90 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Context IC50 Value Description / Assay Type
Cell-Free Assay 5 nM [1] [2] [3] Inhibition of purified native Hsp90 protein binding in a biochemical assay [1].
Tumor Cell Lines Varies by cell line The table below details the range of cellular IC50 values.

Cellular Activity in Cancer Cell Lines

Tanespimycin demonstrates potent anti-proliferative activity across a wide range of human cancer cell lines. The following table lists representative IC50 values (the concentration that inhibits 50% of cell growth) from high-throughput screens [2].

Cell Line Cancer Type IC50 (μM) Cell Line Cancer Type IC50 (μM)
A549 Lung 0.000303 NCI-N87 Gastric 0.02593
IST-MEL1 Melanoma 0.000407 HT-29 Colon 0.06919
BT-474 Breast 0.045 K562 Leukemia 0.15 [1]
HeLa Cervical 0.2 [1] HepG2 Liver 0.32 [1]

Experimental Protocols for Key Assays

The methodologies for determining the core biochemical and cellular activity data are as follows.

Biochemical Kinase Assay (HSP90 Binding IC50) [1]
  • Procedure: Purified native Hsp90 protein or cell lysates in lysis buffer were incubated with or without this compound for 30 minutes at 4°C.
  • Measurement: The mixture was then incubated with biotin-geldanamycin (biotin-GM) linked to streptavidin magnetic beads. After removing the unbound supernatant and washing the beads, the samples were analyzed by SDS-PAGE and Western blot.
  • Analysis: Bands were quantified, and the IC50 was calculated as the concentration causing half-maximal inhibition of Hsp90 binding to biotin-GM.
Cell Viability/Proliferation Assay (Cellular IC50) [1]
  • Cell Seeding: Cells were seeded in 96-well plates at 2,000 cells per well and cultured for 24 hours.
  • Drug Treatment: Increasing concentrations of this compound were added and incubated for 5 days.
  • Viability Measurement: The viable cell number was determined using a colorimetric cell proliferation assay (e.g., MTT or SRB assay). The percentage of viable cells was calculated relative to untreated controls.
  • Analysis: The IC50 was defined as the drug concentration that resulted in a 50% reduction in viable cell number.

Mechanism of Action and Signaling Pathways

This compound inhibits HSP90's ATPase activity, disrupting its chaperone function and leading to the proteasomal degradation of client oncoproteins [4]. This action simultaneously impacts multiple oncogenic signaling pathways. The diagram below illustrates this mechanism and the subsequent cellular effects.

G TA This compound (17-AAG) Hsp90 HSP90 Protein TA->Hsp90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., EGFR, HER2, AKT, Bcl-2) Hsp90->ClientProteins Fails to Stabilize Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Targeted for Effects Cellular Effects Degradation->Effects Leads to Apoptosis Induction of Apoptosis Effects->Apoptosis GrowthInhibition Inhibition of Cell Growth Effects->GrowthInhibition ROS_ER ROS Accumulation & ER Stress (in combo) Effects->ROS_ER Potentiated in Combination Therapy

> this compound inhibits HSP90, leading to the degradation of client oncoproteins and multiple anti-cancer effects.

Research Context and Combination Strategies

  • Clinical Development Status: this compound has reached Phase 3 clinical trials [2]. It has been evaluated for various cancers, including multiple myeloma, breast cancer, and thyroid cancer [5].
  • Overcoming Resistance: A key challenge is acquired resistance. Studies show that resistance to this compound can arise from reduced expression or activity of the enzyme NQO1 [6]. This resistance can be overcome by using structurally unrelated HSP90 inhibitors [6].
  • Synergistic Combinations: Recent research highlights the potential of combining this compound with other agents. For example, co-treatment with B-AP15 (a deubiquitinase inhibitor) shows synergistic anti-tumor effects in lung cancer cells by inducing ROS-mediated endoplasmic reticulum stress and activation of the JNK pathway [5] [7].

References

Comprehensive LC-MS/MS Method for the Quantification of Tanespimycin in Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tanespimycin (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a potent heat shock protein 90 (Hsp90) inhibitor that has demonstrated anticancer activity in various malignancies and potential application for treating parasitic diseases like leishmaniasis [1] [2]. As a benzoquinone ansamycin antibiotic with poor aqueous solubility, this compound presents analytical challenges for reliable bioanalysis [3]. This document provides detailed application notes and protocols for the simultaneous quantification of this compound and its active metabolite, 17-(amino)-17-demethoxygeldanamycin (17-AG), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated according to regulatory guidelines and successfully applied to pharmacokinetic studies in both preclinical and clinical settings [4] [5].

Method Summary

The LC-MS/MS method enables simultaneous quantification of this compound and its active metabolite (17-AG) in human plasma using a stable isotope-labeled internal standard. The method employs protein precipitation for sample cleanup, reversed-phase chromatography for separation, and atmospheric pressure chemical ionization (APCI) for mass spectrometric detection [4].

Table 1: Key Method Characteristics

Parameter This compound 17-AG
Calibration Range 10.0 - 2500 ng/mL 5.00 - 1250 ng/mL
Internal Standard This compound-¹³C₃,¹⁵N Same as parent
Sample Volume Not specified Not specified
Extraction Method Protein precipitation Protein precipitation
Analysis Time Not specified Not specified

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (17-AAG) and its metabolite 17-AG
  • Internal Standard: this compound-¹³C₃,¹⁵N
  • Mobile Phase: Appropriate solvent mixture (specific composition not detailed in search results)
  • Quality Controls: Prepared in blank plasma at appropriate concentrations
Sample Preparation Procedure
  • Aliquot Plasma Samples: Transfer appropriate volume of plasma samples, calibrators, and quality controls to sample tubes.
  • Add Internal Standard: Add a fixed volume of this compound-¹³C₃,¹⁵N working solution to each tube.
  • Protein Precipitation: Add precipitating solvent (typically methanol or acetonitrile) to each sample.
  • Vortex and Centrifuge: Mix thoroughly followed by centrifugation to pellet precipitated proteins.
  • Collect Supernatant: Transfer clear supernatant to appropriate vials for LC-MS/MS analysis.
LC-MS/MS Analysis
3.3.1. Chromatographic Conditions
  • Column Type: Reversed-phase chromatography column
  • Mobile Phase: Optimized to mitigate in-source reduction
  • Gradient: Specific details not provided in search results
  • Flow Rate: Not specified
  • Injection Volume: Optimized to minimize in-source reduction
3.3.2. Mass Spectrometric Conditions
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)
  • Ionization Mode: Not specified
  • Source Temperature: Optimized to minimize in-source reduction
  • Maintenance: Continuous source maintenance between runs
  • Monitoring Transitions: Specific MRM transitions not provided
Mitigation of Analytical Challenges

A significant challenge during method development was the observation of internal standard variability due to in-source reduction of the quinone moiety during ionization. The following approaches were implemented to mitigate this issue [4]:

  • Mobile Phase Optimization: Selection of appropriate mobile phase composition
  • Internal Standard Concentration: Careful optimization of IS concentration
  • Injection Volume: Adjustment to optimal volume
  • Source Temperature: Optimization of APCI source temperature
  • Source Maintenance: Continuous maintenance of source between runs

Method Validation

The method was validated according to accepted bioanalytical method validation guidelines [4]. While complete validation data isn't provided in the search results, the method demonstrated suitable performance for the quantitative determination of this compound and 17-AG in human plasma over the specified concentration ranges.

Table 2: Clinical Pharmacokinetic Applications of this compound

Study Type Dosing Regimen Key Findings Citation
Phase I Combination Therapy (with sorafenib) 300-450 mg/m² IV on days 1, 8, 15 of 28-day cycle This compound did not alter sorafenib concentrations; clinical efficacy observed in renal cancer and melanoma [5]
Phase I Monotherapy (multiple myeloma) 150-525 mg/m² IV on days 1, 4, 8, 11 of 21-day cycle Well-tolerated with anti-disease activity; HSP70 induction consistent with target inhibition [2]
Preclinical Canine Study 50-250 mg/m² IV single and multiple doses Dose-proportional pharmacokinetics observed; potential treatment for canine visceral leishmaniasis [6]

Applications in Drug Development

Clinical Pharmacokinetic Monitoring

This LC-MS/MS method has been successfully applied in clinical trials to characterize the pharmacokinetic profile of this compound. In a phase I study of relapsed multiple myeloma patients, pharmacokinetic sampling was performed extensively during the first treatment cycle with blood collected on day 1 and day 11 at predetermined timepoints [2]. The method enabled quantification of both this compound and its major metabolite, 17-AG, supporting pharmacokinetic parameter calculation including Cmax, Tmax, AUC, t½, and clearance.

Formulation Development Support

The method has proven valuable in evaluating novel drug formulations. When this compound was co-delivered with paclitaxel in micellar nanocarriers, LC-MS/MS analysis demonstrated significantly improved drug delivery compared to conventional formulations, with a 1.7-fold increase in tumor concentrations of this compound [3]. This application highlights the method's utility in formulation screening and optimization.

Preclinical Development

In canine studies investigating this compound for visceral leishmaniasis, the method supported dose-proportionality assessment across a range of 50-250 mg/m², establishing a foundation for appropriate dosing regimens in veterinary applications [6].

Troubleshooting Guide

Issue Potential Cause Solution
In-source reduction Quinone moiety reduction during ionization Optimize mobile phase, source temperature, and injection volume [4]
Internal standard variability In-source reduction or improper IS concentration Adjust IS concentration and maintain source regularly [4]
Signal suppression/enhancement Matrix effects Ensure consistent sample preparation; use stable isotope IS [4]

Experimental Workflow

The following workflow diagram illustrates the complete procedure for sample preparation and analysis:

G Start Start Sample Preparation Plasma Aliquot Plasma Sample (Volume not specified) Start->Plasma IS Add Internal Standard This compound-¹³C₃,¹⁵N Plasma->IS PPT Protein Precipitation Add precipitating solvent IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Data Data Analysis LCMS->Data APCI APCI Ionization Source LCMS->APCI Critical Step Mitigation Key Mitigation Steps: - Mobile phase optimization - IS concentration adjustment - Injection volume optimization - Source temperature control - Regular source maintenance APCI->Mitigation Address In-Source Reduction

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and selective approach for the simultaneous quantification of this compound and its active metabolite 17-AG in human plasma. The method has been comprehensively validated and successfully applied to support pharmacokinetic studies across various stages of drug development. Particular attention to mitigating in-source reduction of the quinone moiety during APCI ionization ensures data reliability. This protocol serves as a comprehensive guide for researchers implementing bioanalytical methods for this compound quantification in both clinical and preclinical settings.

References

Application Notes and Protocols for Tanespimycin (17-AAG): Storage, Stability, and Experimental Handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Preparation

Table 1: Basic Chemical and Storage Information for Tanespimycin

Property Specification
Chemical Name This compound; 17-Allylamino-17-demethoxygeldanamycin (17-AAG) [1] [2]
CAS Number 75747-14-7 [3]
Molecular Weight 585.69 g/mol [4] [3]
Solubility in DMSO >10 mM (often reported as ≥ 24.95 mg/mL) [5] [3]
Solubility in Water Insoluble [5] [3]
Long-Term Storage -20°C in a freezer (recommended range: -10°C to -20°C) [1] [5]
Form Solid in amber vials (for clinical concentrate) or as a pure powder [1]

Key Solubility Note: this compound has poor aqueous solubility and is typically dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM) for in vitro studies [5] [3]. For general laboratory use, one supplier recommends obtaining a higher concentration by warming the tube at 37°C for 10 minutes and/or using a brief ultrasonic bath [5].

Detailed Storage and Handling Protocols

Storage of Bulk and Stock Solutions
  • Intact Vials (Bulk Powder): Store desiccated at -20°C [1] [5]. The commercial clinical formulation is supplied as a single-use amber vial stored frozen between -10°C and -20°C [1].
  • DMSO Stock Solutions: While stable for months below -20°C, it is generally recommended that stock solutions be used shortly after preparation and not kept for long-term storage [5]. Avoid multiple freeze-thaw cycles.
  • Light Sensitivity: The use of amber vials for the commercial product indicates sensitivity to light. It is prudent to protect both the powder and stock solutions from light by using amber vials or wrapping containers in aluminum foil [1].
Preparation of Solutions for In Vitro Use

The following workflow details the preparation of a working this compound solution from solid powder for cell culture experiments.

G Start Start: this compound Powder Step1 1. Bring to room temperature (Desiccated) Start->Step1 Step2 2. Weigh powder Step1->Step2 Step3 3. Dissolve in pure DMSO Concentration: e.g., 10 mM Step2->Step3 Step4 4. Warm at 37°C for 10 min and/or use ultrasonic bath if needed Step3->Step4 Note Note: Avoid shaking to prevent foaming Step3->Note Step5 5. Prepare intermediate dilution in culture media as needed Step4->Step5 Step6 6. Use immediately for treatment Final DMSO concentration ≤ 0.1% Step5->Step6

Preparation for Clinical/Advanced In Vivo Administration

The documented procedure for the clinical formulation involves a specific multi-step dilution process, which can also inform sophisticated in vivo preclinical studies [1].

G A Frozen 17-AAG Concentrate (50 mg in 2 mL DMSO) B Thaw completely at room temperature (≤ 1 hour) A->B C Withdraw 2 mL of concentrate B->C D Add to 48 mL of EPL Diluent (2% egg phospholipids in 5% dextrose) C->D E Mix gently to obtain clear solution Avoid shaking to prevent foaming D->E F Final Solution: 1 mg/mL Dispense in glass bottle E->F G Use within 8 hours of mixing IV infusion F->G

Critical Notes for Preparation:

  • Thawing: Incomplete thawing of the concentrate affects the final drug concentration due to volume changes [1].
  • Mixing: Gentle mixing is required; shaking should be avoided as it causes foaming [1].
  • Diluent: The specified EPL diluent (egg phospholipids in dextrose) is unique to the clinical formulation. For laboratory in vivo studies, other pharmacologically acceptable vehicles may be used.
  • Stability: The final 1 mg/mL solution in the clinical protocol must be used within 8 hours of preparation, underscoring the limited stability of the drug in aqueous solutions [1].

Representative Experimental Protocol

Below is a detailed protocol for assessing this compound's efficacy in a cell-based viability assay, synthesized from general research methodologies in the search results [6] [5] [7].

Objective: To determine the effect of this compound (17-AAG) on cancer cell viability.

Materials:

  • Cell Line: (e.g., HCT116 colon carcinoma cells [7], H1299 or H520 lung cancer cells [6])
  • Drug: this compound stock solution (e.g., 10 mM in DMSO)
  • Controls: Vehicle control (DMSO, same volume as highest drug concentration)
  • Reagents: Cell culture media, supplements, trypsin, PBS, and a viability assay kit (e.g., MTT, SRB, or CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well in 100 µL media) and incubate for 24 hours to allow attachment.
  • Drug Treatment:
    • Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM). A common high concentration for initial screening is 10 µM [3].
    • Ensure the final concentration of DMSO is consistent across all wells (typically ≤0.1%).
    • Add 100 µL of the drug-containing media to each well (resulting in a total volume of 200 µL). Include vehicle control and blank (media only) wells.
  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours is common for viability assays [3]).
  • Viability Assessment:
    • After incubation, add the MTT reagent (or equivalent) according to the manufacturer's instructions.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Stop the reaction and solubilize the crystals.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis:
    • Calculate the percentage of cell viability relative to the vehicle control.
    • Plot dose-response curves and calculate half-maximal inhibitory concentration (IC₅₀) values using appropriate statistical software.

Stability and Pharmacokinetics Data

Table 2: Stability and Metabolic Profile of this compound

Parameter Data
Mean Terminal Half-Life (this compound) 2.3 hours [1]
Mean Terminal Half-Life (Active Metabolite 17-AG) 4.6 hours [1]
Primary Metabolic Pathway Liver microsomal enzymes, specifically CYP3A4 [1]
Urinary Excretion (over 72 hrs) 10.6% of parent drug (17-AAG); 7.8% of active metabolite (17-AG) [1]
Peak Plasma Concentration (17-AAG) 30 minutes [1]
Peak Plasma Concentration (17-AG) 60 minutes [1]
Drug Interactions Concomitant use with agents that alter CYP3A4 activity may affect drug levels [1]

Critical Safety and Toxicity Notes

  • In Vitro Toxicity: Reported toxicities in clinical settings include diarrhea, nausea, vomiting, fatigue, transaminitis (liver enzyme elevation), and muscle pain [1].
  • Metabolic Consideration: Be aware that this compound is metabolized by CYP3A4. This is crucial for planning in vivo studies, as co-administration with other drugs that induce or inhibit CYP3A4 could alter this compound's exposure and efficacy [1].

References

Comprehensive Application Notes and Protocols: Macrophage Uptake Assay for Tanespimycin-Loaded Solid Lipid Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tanespimycin-Loaded Solid Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) represent an advanced generation of colloidal drug carriers that effectively address the delivery challenges associated with poorly soluble pharmaceuticals like this compound (17-AAG). This compound is a potent Hsp90 inhibitor with demonstrated efficacy against various cancers and emerging potential in treating parasitic diseases such as leishmaniasis. However, its clinical application has been hampered by poor aqueous solubility, which significantly limits its bioavailability and therapeutic potential. SLN technology provides an ideal solution by encapsulating this compound within a solid lipid matrix, enhancing drug stability, improving bioavailability, and enabling targeted delivery to specific cell types.

The rationale for developing macrophage-targeted SLNs stems from the critical role macrophages play in both cancer and infectious diseases. In leishmaniasis, parasites reside intracellularly within macrophages, making these cells primary targets for chemotherapy. Similarly, in cancer, tumor-associated macrophages significantly influence tumor progression and represent important therapeutic targets. Research has demonstrated that SLNs with optimized physicochemical properties exhibit remarkable macrophage uptake, making them ideal carriers for intracellular drug delivery. Studies specifically focusing on this compound SLNs have confirmed that these formulations maintain high entrapment efficiency while facilitating rapid internalization by macrophages, which is a critical step for eliminating intracellular pathogens and modulating tumor microenvironments.

SLN Formulation and Preparation Methods

Preparation of this compound-Loaded SLNs

The double emulsion method (w/o/w) has been identified as particularly effective for encapsulating this compound into SLNs. This technique is especially suitable for hydrophilic drugs or those with moderate lipid solubility, as it enhances drug encapsulation efficiency while minimizing payload leakage. The following protocol details the optimized preparation process:

  • Primary emulsion formation: Begin by dissolving 50-100 mg of this compound in 5 mL of an organic solvent (dichloromethane or chloroform). Simultaneously, melt the lipid component (Compritol 888 ATO or Precirol ATO5) at approximately 5-10°C above its melting point. Mix the drug solution with the molten lipid, and add 2 mL of a warm aqueous surfactant solution (0.1-1% PVA or Poloxamer 188). Homogenize this mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes in a water bath maintained above the lipid melting point, forming a stable primary water-in-oil (w/o) emulsion.
  • Secondary emulsion formation: Add the primary emulsion to 20 mL of a cooled external aqueous phase (containing 0.5-1% surfactant) under continuous probe sonication (70-80% amplitude) for 10 minutes. This step creates a double water-in-oil-in-water (w/o/w) emulsion. Maintain the temperature below 10°C during this process to prevent premature lipid solidification.
  • Solvent evaporation and particle hardening: Stir the double emulsion magnetically for 4-6 hours at room temperature to allow complete solvent evaporation. Alternatively, employ reduced pressure evaporation to accelerate solvent removal. Following solvent elimination, cool the formulation to 4°C for 2 hours to facilitate lipid matrix solidification and particle hardening.
  • Purification and storage: Purify the resulting SLN dispersion by centrifugation at 25,000 × g for 30 minutes at 4°C. Resuspend the pellet in ultrapure water or buffer solution. For enhanced long-term stability, lyophilize the purified SLNs using cryoprotectants such as trehalose or mannitol (5% w/v). Store the final product at 4°C until further use.
Critical Formulation Parameters

Several factors critically influence the quality and performance of the resulting SLNs:

  • Lipid selection: The choice of lipid directly affects drug encapsulation efficiency and release kinetics. Lower melting point lipids may compromise matrix integrity, while higher melting points require elevated processing temperatures that could degrade thermolabile drugs.
  • Surfactant combination: Using a blend of ionic and non-ionic surfactants in the internal and external phases enhances emulsion stability and prevents particle aggregation. The surfactant-to-lipid ratio significantly impacts particle size and size distribution.
  • Processing conditions: Homogenization speed and duration, sonication parameters, and temperature control during each step must be rigorously optimized and maintained consistently to ensure batch-to-batch reproducibility.

SLN Characterization and Quality Control

Essential Characterization Parameters

Comprehensive characterization of this compound-loaded SLNs is essential to ensure optimal performance in macrophage uptake assays. The following parameters must be rigorously evaluated:

Table 1: Essential Characterization Parameters for this compound-Loaded SLNs

Parameter Target Specification Analytical Method Significance
Particle Size 90-120 nm Dynamic Light Scattering (DLS) Influences macrophage uptake efficiency and biodistribution
Polydispersity Index (PDI) <0.2 DLS Indicates homogeneity of particle population
Zeta Potential -20 to -30 mV Laser Doppler Electrophoresis Predicts colloidal stability and surface charge
Entrapment Efficiency >75% HPLC/UV after separation Determines drug loading capacity and formulation efficiency
Morphology Spherical, smooth surface Transmission Electron Microscopy Visual confirmation of particle characteristics
Drug Loading 3-8% (w/w) HPLC/UV after destruction Quantifies actual drug content in final formulation
Additional Quality Control Assessments

Beyond the fundamental parameters outlined in Table 1, several additional characterization steps ensure formulation quality:

  • Crystallinity status: Employ Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to analyze the polymorphic behavior of the lipid matrix. The degree of lipid crystallinity directly impacts drug release kinetics and long-term stability.
  • In vitro drug release: Conduct release studies using dialysis methods in PBS (pH 7.4) at 37°C with mild agitation. Sample at predetermined intervals and quantify this compound release via HPLC. SLN formulations should demonstrate an initial controlled burst release followed by sustained release over 24-48 hours.
  • Sterility testing: For cellular and in vivo applications, ensure formulation sterility through membrane filtration (0.22 μm) under aseptic conditions followed by sterility testing in appropriate growth media.
  • Stability assessment: Monitor physical stability (particle size, PDI, zeta potential) and chemical stability (drug content, degradation products) over 1-3 months under storage conditions (4°C and 25°C).

Macrophage Uptake Assay Protocol

Cell Culture and Fluorescent Labeling

The macrophage uptake assay provides critical information about the cellular internalization kinetics of this compound-loaded SLNs:

  • Macrophage culture: Maintain RAW264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages with 100 ng/mL PMA for 48 hours) in complete DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed cells in appropriate culture vessels (24-well plates for quantification, glass-bottom dishes for imaging) at a density of 1×10⁵ cells/mL and allow to adhere overnight.
  • SLN fluorescent labeling: Incorporate FITC (0.1% w/w) or DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) into the lipid phase during SLN preparation. Alternatively, conjugate SLNs with DSPE-rhodamine B during formulation for more stable fluorescent labeling. Purify labeled SLNs through gel filtration or centrifugation to remove unincorporated dye.
Uptake Experiment and Quantification
  • Uptake procedure: Wash adherent macrophages twice with warm PBS and incubate with fluorescently labeled SLNs (equivalent to 5-20 μg/mL this compound) in serum-free medium for predetermined time points (30 min, 1 h, 2 h, 4 h, 8 h). Include appropriate controls (untreated cells, free dye). For temperature-dependent uptake studies, include a set of samples pre-incubated at 4°C to distinguish between active cellular uptake and passive adsorption.
  • Uptake termination and visualization: Following incubation, immediately stop uptake by placing cells on ice and washing three times with cold PBS. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. For visualization, mount coverslips and examine using a confocal laser scanning microscope. Use appropriate filter sets for FITC (excitation 488 nm/emission 519 nm) or rhodamine (excitation 553 nm/emission 627 nm). Acquire Z-stack images to confirm intracellular localization.
  • Flow cytometric quantification: For quantitative analysis, harvest macrophages after uptake by gentle scraping (RAW264.7) or trypsinization (THP-1). Resuspend cells in cold PBS containing 1% FBS and analyze using a flow cytometer equipped with appropriate lasers and filters. Record fluorescence intensity from at least 10,000 events per sample. Express results as mean fluorescence intensity (MFI) or percentage of fluorescent-positive cells compared to controls.
  • Inhibitor studies: To elucidate uptake mechanisms, pre-treat macrophages for 30 minutes with various endocytic inhibitors before adding SLNs: chlorpromazine (10 μg/mL) for clathrin-mediated endocytosis, genistein (100 μM) for caveolae-mediated uptake, amiloride (1 mM) for macropinocytosis, or cytochalasin D (5 μM) for actin polymerization inhibition. Compare uptake in treated versus untreated cells to determine the primary internalization pathway.

Data Interpretation and Application Notes

Expected Results and Analytical Considerations

Research investigations have demonstrated that optimally formulated this compound SLNs exhibit remarkable macrophage uptake, typically peaking within 2 hours of incubation. The quantitative uptake data should reveal a time-dependent increase in fluorescence intensity, reaching near-maximal levels by 2-4 hours, followed by a plateau phase. This rapid internalization profile is particularly advantageous for applications requiring rapid drug delivery to intracellular compartments.

When interpreting uptake results, several analytical considerations are essential:

  • Uptake mechanism: Inhibitor studies typically reveal that SLN internalization occurs primarily through clathrin-mediated endocytosis, with supplemental contributions from other pathways. A significant reduction (≥70%) in uptake at 4°C compared to 37°C confirms an energy-dependent process.
  • Dose dependency: SLN uptake should demonstrate concentration-dependent saturation at higher concentrations, consistent with receptor-mediated endocytosis mechanisms.
  • Formulation optimization: Comparative studies should show that SLNs with smaller particle sizes (∼100 nm) and near-neutral zeta potential exhibit enhanced uptake compared to larger or highly charged particles.
Therapeutic Significance and Applications

The macrophage uptake of this compound SLNs has significant therapeutic implications across multiple disease contexts:

  • Anti-leishmanial activity: Efficient intracellular delivery of this compound directly to parasite-harboring macrophages is crucial for eliminating Leishmania amastigotes. The Hsp90 inhibition disrupts essential chaperone functions in parasites, leading to proteotoxic stress and cell death.
  • Cancer immunotherapy: In oncology applications, SLN-loaded macrophages can serve as targeted delivery vehicles to tumor tissues. Research has demonstrated that M1-type macrophages carrying drug-loaded SLNs enhance tumor accumulation of chemotherapeutic agents while simultaneously modulating the immunosuppressive tumor microenvironment.
  • Combination potential: The SLN platform enables combination strategies by co-encapsulating this compound with complementary agents. For instance, combining Hsp90 inhibitors with proteasome inhibitors or ROS-inducing compounds has demonstrated synergistic antitumor effects in lung cancer models.

Visual Workflows and Schematic Diagrams

SLN Preparation and Uptake Workflow

SLNWorkflow A Lipid Melting (5-10°C above melting point) C Primary Emulsion (High-speed homogenization) A->C B Drug Dissolution (in organic solvent) B->C D Double Emulsion (Probe sonication) C->D E Solvent Evaporation (Magnetic stirring 4-6h) D->E F Particle Hardening (Cooling at 4°C for 2h) E->F G Purification (Centrifugation at 25,000 × g) F->G H Characterization (Particle size, PDI, Zeta potential) G->H I Macrophage Incubation (1-2h at 37°C) H->I J Uptake Assessment (Confocal microscopy/Flow cytometry) I->J

Macrophage Recruitment and SLN Mechanism

UptakeMechanism A This compound SLN Preparation B Macrophage Recruitment via CCL2 Chemokines A->B C Cellular Uptake Primarily via endocytosis B->C D Intracellular Trafficking Endosomal/lysosomal processing C->D E Drug Release in cytoplasmic compartment D->E F Hsp90 Inhibition Bag3 interaction disruption E->F G Therapeutic Outcomes F->G G1 Anti-leishmanial Effects Parasite elimination G->G1 G2 Antitumor Activity Cancer cell death G->G2 G3 Immunomodulation M1 macrophage polarization G->G3

Troubleshooting and Technical Considerations

Several technical challenges may arise during SLN preparation and uptake studies:

  • Low encapsulation efficiency: If drug encapsulation falls below 70%, consider modifying the lipid-to-drug ratio, optimizing the solvent system, or implementing a hot homogenization technique to improve drug dispersion within the lipid matrix.
  • Particle aggregation: Address particle instability by optimizing surfactant type and concentration, implementing more stringent temperature control during preparation, and ensuring proper purification to remove excess emulsifiers.
  • High burst release: If initial drug release exceeds 40% in the first 6 hours, this may indicate surface-associated drug. Consider modifying the preparation method to enhance drug incorporation within the lipid core rather than surface adsorption.
  • Variable uptake results: Address inconsistencies in macrophage uptake assays by standardize cell passage number, ensure consistent differentiation protocols for THP-1 cells, maintain uniform cell density across experiments, and use synchronized serum starvation protocols before uptake studies.

Conclusion

The development and optimization of this compound-loaded solid lipid nanoparticles represents a promising strategy for enhancing drug delivery to macrophage populations. The protocols outlined in this document provide researchers with comprehensive methodologies for SLN preparation, characterization, and macrophage uptake assessment. The double emulsion method enables production of SLNs with optimal physicochemical properties, including appropriate particle size, high entrapment efficiency, and excellent stability. The macrophage uptake assay confirms efficient cellular internalization, which is crucial for therapeutic applications in intracellular infections and cancer therapy.

When properly optimized and characterized according to these guidelines, this compound SLNs demonstrate significant potential as a targeted delivery system for macrophage-mediated diseases. The continued refinement of these formulations, including surface functionalization for enhanced specificity and combination with complementary therapeutic agents, may further expand their clinical applicability in the future.

tanespimycin combination therapy with trastuzumab protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary & Key Data

The table below outlines the core design and findings from the phase I dose-escalation study that established the safety and activity of this combination [1].

Trial Aspect Details
Study Type Phase I, dose-escalation
Patient Population Advanced solid tumors; antitumor activity specifically noted in HER2-positive metastatic breast cancer refractory to trastuzumab.

| Treatment Protocol | Weekly intravenous administrations: • Trastuzumab: Administered first, followed by • Tanespimycin (17-AAG): Tested at four dose levels (225, 300, 375, and 450 mg/m²). | | Recommended Phase II Dose | 450 mg/m² of this compound, combined with standard trastuzumab. | | Primary Toxicities (DLTs) | • Grade 4 fatigue with Grade 2 nausea/anorexia (at 375 mg/m²) • Thrombocytopenia (at 450 mg/m²) | | Other Drug-Related Grade 3 Toxicities | Emesis, elevated ALT, hypersensitivity reactions, thrombocytopenia. | | Common Mild-Moderate Toxicities | Fatigue, nausea, diarrhea, vomiting, headache, rash/pruritus, elevated AST/ALT, anorexia. | | Antitumor Activity | 1 Partial Response, 4 Minor Responses, 4 Stable Disease ≥4 months; all tumor regressions occurred in HER2-positive breast cancer patients. |

Experimental Protocol & Methodological Details

For researchers aiming to explore this combination in preclinical models, the following section details the core methodologies informed by the clinical trial and general principles of investigating HSP90 inhibitors.

Treatment Regimen
  • Dosing Schedule: The clinical trial employed a sequential administration where trastuzumab was given first, followed by this compound, both on a weekly schedule [1]. Preclinical studies might adapt this to a schedule appropriate for the model system (e.g., 2-3 times per week for the inhibitor).
  • Dose Preparation:
    • This compound: As a geldanamycin analog, it requires reconstitution in a suitable vehicle. Clinical trials often used formulations with solvents like DMSO followed by dilution. Precise solubility and stability tests should be conducted for in vitro and in vivo applications.
    • Trastuzumab: For in vitro studies, a clinical-grade formulation can be diluted in sterile PBS or cell culture medium.
Key Assays for Mechanistic Validation

To confirm the biological activity of the combination and understand its mechanism, the following assays are critical.

Assay Type Measurement Purpose Detailed Protocol
Cell Viability & Synergy Quantify anti-proliferative effects and drug interaction. Use assays like CellTiter-Glo 3D. Treat cells with single agents and combinations in a matrix of concentrations. Analyze data using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy [2] [3].
Pharmacodynamic (PD) Biomarker Analysis Confirm on-target HSP90 inhibition in vivo. Perform Western Blot on tumor lysates. Key indicators of successful HSP90 inhibition include depletion of client proteins (e.g., HER2, AKT, RAF-1) and induction of Hsp70 [1].
Reactive Oxygen Species (ROS) Measurement Detect oxidative stress as a potential mechanism of synergy. Use the fluorescent probe DCFH-DA. Treat cells, load with probe, and measure fluorescence intensity. Include a control with a ROS scavenger like N-acetylcysteine (NAC) to confirm the role of ROS [2] [3].

| Immunofluorescence (IF) Staining | Visualize DNA damage and ER stress. | Fix and permeabilize treated cells. Stain with antibodies against: • γ-H2AX or 53BP1 (DNA damage foci) • CHOP (ER stress marker). Counterstain with DAPI and image with a fluorescence microscope [2] [3]. |

Signaling Pathway & Experimental Workflow

The following diagram illustrates the proposed molecular mechanism of action for the combination therapy and a logical flow for experimental validation, integrating insights from the clinical and preclinical data.

Start Trastuzumab- Refractory HER2+ Cell ComboTherapy This compound + Trastuzumab Combination Start->ComboTherapy HSP90Inhibition HSP90 Inhibition ComboTherapy->HSP90Inhibition ROS ROS Accumulation ComboTherapy->ROS Potentiates ClientProteinDegradation Degradation of Oncogenic Client Proteins (HER2, AKT, RAF-1, etc.) HSP90Inhibition->ClientProteinDegradation Hsp70Induction Induction of Hsp70 (Pharmacodynamic Marker) HSP90Inhibition->Hsp70Induction SignalingAttenuation Attenuation of Multiple Oncogenic Signaling Pathways ClientProteinDegradation->SignalingAttenuation SynergisticDeath Synergistic Tumor Cell Death SignalingAttenuation->SynergisticDeath DNADamage DNA Damage (γ-H2AX/53BP1 foci) ROS->DNADamage ERStress ER Stress (CHOP, ATF4, GRP78) ROS->ERStress JNKActivation JNK Pathway Activation ROS->JNKActivation DNADamage->SynergisticDeath ERStress->SynergisticDeath JNKActivation->SynergisticDeath

Research Considerations & Future Directions

  • Clinical Status: While the phase I/II data is promising, no HSP90 inhibitor, including this compound, has yet received full FDA approval for this indication [4] [5]. Further clinical development is needed.
  • Biomarker Strategy: The study confirmed that Hsp70 induction in lymphocytes is a accessible pharmacodynamic marker for proof-of-concept studies [1]. For patient stratification, investigating markers of PI3K pathway activation (e.g., PIK3CA mutations, PTEN loss) is recommended, as this is a known mechanism of trastuzumab resistance that HSP90 inhibition may help overcome [6].
  • Rational Combination Synergy: The synergy between HSP90 inhibitors and other agents that induce proteotoxic or oxidative stress (as shown with B-AP15 and piperlongumine in other cancers) provides a strong rationale for exploring novel combinations to enhance efficacy and overcome resistance [2] [3].

References

Comprehensive Clinical Trial Protocol: Tanespimycin for Relapsed/Refractory Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Rationale

Multiple myeloma (MM) represents the second most common hematological malignancy, characterized by the uncontrolled proliferation of plasma cells within the bone marrow and associated with significant morbidity and mortality. Despite therapeutic advances, relapsed and refractory disease remains a major clinical challenge, necessitating novel treatment approaches. Heat shock protein 90 (HSP90) has emerged as a promising therapeutic target in MM due to its critical role as a molecular chaperone for numerous client proteins essential for myeloma cell survival, proliferation, and drug resistance. Under conditions of cellular stress, HSP90 expression increases as an adaptive response that enhances tumor cell survival, thereby driving oncogenesis [1].

Tanespimycin (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a first-in-class synthetic geldanamycin analogue that binds to the ATP-binding site of HSP90, inhibiting its chaperone function and leading to the proteasomal degradation of client proteins critical for myeloma pathogenesis. Preclinical studies have demonstrated that this compound potently induces apoptosis in both drug-sensitive and drug-resistant MM cell lines, as well as in tumor cells derived from patients with relapsed/refractory MM. The compound exhibits pleiotropic antitumor effects, including suppression of cytokine receptors (IGF-1R, IL-6R) and disruption of bone marrow stromal cell interactions, thereby sensitizing MM cells to conventional anticancer agents [1] [2].

Clinical Trial Designs and Outcomes

Phase 1 Monotherapy Trial Design

The initial clinical evaluation of this compound in multiple myeloma employed a phase 1, open-label, dose-escalation design to assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity in heavily pretreated patients with relapsed/refractory disease. The study implemented a twice-weekly dosing schedule (days 1, 4, 8, and 11 of each 21-day cycle) for up to 8 cycles, with dose levels ranging from 150 to 525 mg/m² administered intravenously over 60-120 minutes. The primary objective was to determine the maximum tolerated dose (MTD), with secondary endpoints including pharmacokinetic profiling, safety assessment, and evaluation of preliminary antitumor activity [1].

Table 1: Phase 1 Monotherapy Dose Escalation Schema

Dose Level This compound Dose (mg/m²) Number of Patients Dosing Schedule
1 150 3 Days 1,4,8,11 (21-day cycles)
2 220 3 Days 1,4,8,11 (21-day cycles)
3 275 3 Days 1,4,8,11 (21-day cycles)
4 340 3 Days 1,4,8,11 (21-day cycles)
5 420 3 Days 1,4,8,11 (21-day cycles)
6 525 3 Days 1,4,8,11 (21-day cycles)

This monotherapy trial demonstrated that this compound was well tolerated across all dose levels, with a favorable safety profile. Antitumor activity was observed even in this heavily pretreated population, with one patient (3%) achieving a minimal response (MR) and 15 patients (52%) attaining stable disease (SD). The median progression-free survival (PFS) for patients with stable disease was 2.1 months, with several patients experiencing reductions in serum and urine M protein levels. Pharmacodynamic analyses confirmed HSP90 inhibition through consistent increases in HSP70 expression, establishing proof-of-concept for target engagement [1].

Phase 1/2 Combination Therapy with Bortezomib

Building on the monotherapy experience and compelling preclinical synergy, a phase 1/2 open-label, dose-escalation study evaluated this compound in combination with bortezomib in patients with relapsed or relapsed and refractory MM. This trial employed a standard 3+3 design for dose escalation, with this compound (100-340 mg/m²) and bortezomib (0.7-1.3 mg/m²) administered on days 1, 4, 8, and 11 of each 21-day cycle. The phase 2 expansion occurred at the highest tested dose level (this compound 340 mg/m² + bortezomib 1.3 mg/m²) to further evaluate safety and efficacy [3].

Table 2: Phase 1/2 Combination Therapy Efficacy Results

Patient Subgroup Number of Patients Complete Response (CR) Partial Response (PR) Minimal Response (MR) Overall Response Rate (ORR)
Bortezomib-naive 27 2 (7%) 8 (30%) 8 (30%) 48%
Bortezomib-pretreated 23 0 (0%) 5 (22%) 3 (13%) 22%
Bortezomib-refractory 22 0 (0%) 3 (14%) 2 (9%) 13%
Total 72 2 (3%) 16 (22%) 13 (18%) 27% (CR+PR)

The combination therapy demonstrated promising efficacy across all patient subgroups, including those with bortezomib-refractory disease. The median duration of response for all responders was 12 months (95% CI: 5-19), indicating durable disease control. Notably, the regimen was associated with a favorable neurotoxicity profile, with no cases of grade 3/4 peripheral neuropathy reported despite the known neurotoxic potential of bortezomib. This suggested a potential neuroprotective effect of this compound, possibly mediated through HSP70 induction, which has been shown to protect against nervous system injury in preclinical models [3] [4].

Safety and Tolerability Profile

Adverse Event Assessment

Across clinical trials, this compound has demonstrated a manageable safety profile both as monotherapy and in combination with bortezomib. In the phase 1 monotherapy study, the most common non-hematological adverse events included diarrhea (59%), fatigue (38%), back pain (35%), and nausea (35%). Hematological toxicities consisted of anemia (24%) and thrombocytopenia (21%), which were generally manageable with supportive care. No dose-limiting toxicities were observed at the highest dose level (525 mg/m²), and the maximum tolerated dose was not reached within the studied dose range [1].

The combination of this compound with bortezomib exhibited a distinct toxicity profile characterized by low rates of significant neutropenia, constipation, and anorexia (all <10%). Importantly, the incidence of peripheral neuropathy was notably reduced compared to historical experience with bortezomib monotherapy. This favorable neurological safety profile is of particular clinical relevance given that peripheral neuropathy represents a dose-limiting toxicity for bortezomib and often necessitates dose reduction or treatment discontinuation in MM patients [3] [4].

Neuroprotective Potential

Preclinical and clinical evidence suggests that this compound may exert neuroprotective effects when combined with bortezomib. In a von Frey model study of peripheral neuropathy in Sprague-Dawley rats, this compound demonstrated protection against bortezomib-induced peripheral neuropathy. This effect is mechanistically linked to the induction of HSP70, which has been shown to protect against nervous system injury in various models. The correlation between HSP70 induction and neuroprotection provides a compelling rationale for the combination, potentially allowing for more prolonged administration of bortezomib while minimizing dose-limiting neurotoxicity [4].

Pharmacodynamic and Biomarker Assessments

HSP70 Induction as Biomarker of Target Engagement

HSP70 induction has been established as a consistent pharmacodynamic marker of HSP90 inhibition in this compound clinical trials. In the phase 1 monotherapy study, mean HSP70 levels demonstrated a time-dependent increase from day 1 hour 0 to day 1 hour 4, with further elevations on day 11 hour 0 and day 11 hour 4. This pattern indicates cumulative target engagement with repeated dosing and provides biological confirmation of HSP90 inhibition. The reliability of HSP70 as a biomarker has been consistently observed across multiple phase 1 studies of this compound in various malignancies, supporting its utility as a pharmacodynamic endpoint in clinical trial design [1] [2].

Proteasome Inhibition Assessment

In the combination study with bortezomib, pharmacodynamic analyses confirmed dual mechanisms of action through demonstration of both HSP90 inhibition and proteasome suppression. Specifically, the combination therapy resulted in decreased 20S proteasome activity, confirming effective proteasome inhibition by bortezomib. Simultaneously, increased HSP70 expression provided evidence of HSP90 inhibition by this compound. The synergistic interaction between these mechanisms was reflected in more pronounced intracellular accumulation of ubiquitinated proteins compared to either drug alone, attributed to synergistic suppression of chymotryptic activity of the 20S proteasome [3] [4].

Detailed Experimental Protocols

Patient Eligibility Criteria
  • Inclusion Criteria:

    • Histologically confirmed diagnosis of multiple myeloma
    • Relapsed or relapsed and refractory disease following ≥2 prior regimens (including stem cell transplant)
    • Age ≥18 years with Karnofsky Performance Status (KPS) ≥70%
    • Measurable disease by serum M protein (>5 g/L) or urine M protein (>200 mg/24 hours)
    • Adequate organ function (hematological, hepatic, renal)
    • Resolution of all adverse events from prior therapy to Grade ≤2
  • Exclusion Criteria:

    • Severe neuropathy (Grade ≥3 per NCI CTCAE v3.0)
    • Central nervous system involvement from MM
    • Concomitant medications that prolong QTc interval
    • Prior radiation involving the heart
    • Significant cardiac disease history (myocardial infarction, congenital QTc prolongation) [1] [4]
Treatment Administration Protocol
  • Drug Formulation: this compound is formulated with standard Cremophor-based vehicle
  • Reconstitution: Prepare according to manufacturer specifications
  • Administration: Intravenous infusion over 60-120 minutes
  • Premedication: Consider antihistamines and H2 blockers for Cremophor sensitivity
  • Combination Therapy: Bortezomib administered per standard protocol (intravenous bolus)
  • Dosing Schedule: Days 1, 4, 8, and 11 of each 21-day cycle
  • Treatment Duration: Continue for up to 8 cycles until disease progression or unacceptable toxicity [1] [3]
Response Assessment Methodology
  • Disease Evaluation: Comprehensive assessment at baseline, every cycle, and at treatment discontinuation
  • Serum Studies: Quantitative immunoglobulin, serum protein electrophoresis, immunofixation
  • Urine Studies: 24-hour urine for protein electrophoresis and immunofixation
  • Bone Marrow Examination: Aspirate and biopsy for plasma cell percentage
  • Radiologic Imaging: Skeletal survey or PET/CT for extramedullary disease and bone lesions
  • Response Criteria: Modified EBMT/IBMTR criteria incorporating:
    • Complete Response (CR): Negative immunofixation, <5% plasma cells
    • Partial Response (PR): ≥50% reduction in serum M protein and ≥90% reduction in urine M protein
    • Minimal Response (MR): 25-49% reduction in serum M protein and 50-89% reduction in urine M protein
    • Stable Disease (SD): Not meeting criteria for MR or Progressive Disease
    • Progressive Disease (PD): ≥25% increase in serum M protein or development of new lesions [1]

Signaling Pathways and Visualizations

HSP90 Inhibition in Multiple Myeloma Signaling

The following diagram illustrates the molecular mechanisms through which this compound targets HSP90 in multiple myeloma cells, disrupting key signaling pathways and inducing apoptosis:

G This compound This compound HSP90 HSP90 This compound->HSP90 Binds ATP site ProteinDegradation ProteinDegradation This compound->ProteinDegradation Induces ubiquitination HSP70 HSP70 This compound->HSP70 Induces expression ClientProteins ClientProteins HSP90->ClientProteins Chaperones ProliferationPathways ProliferationPathways ClientProteins->ProliferationPathways Includes: Microenvironment Microenvironment ClientProteins->Microenvironment Includes: DrugResistance DrugResistance ClientProteins->DrugResistance Includes: Apoptosis Apoptosis ProteinDegradation->Apoptosis IGF1R IGF-1 Receptor ProliferationPathways->IGF1R IL6R IL-6 Receptor ProliferationPathways->IL6R AKT AKT Microenvironment->AKT NFkB NF-κB DrugResistance->NFkB

Diagram 1: Molecular Mechanism of this compound in Multiple Myeloma. This compound binds to HSP90's ATP-binding site, disrupting its chaperone function and leading to ubiquitination and degradation of client proteins critical for myeloma survival, proliferation, and drug resistance. HSP70 induction serves as a pharmacodynamic biomarker of target engagement.

Clinical Trial Workflow and Assessment

The following diagram outlines the comprehensive clinical trial workflow for this compound studies in multiple myeloma, from patient screening through response assessment:

G Screening Screening Treatment Treatment Screening->Treatment Eligibility Eligibility Criteria: • Relapsed/refractory MM • ≥2 prior regimens • KPS ≥70% • Measurable disease Screening->Eligibility Baseline Baseline Assessments: • Serum/urine M protein • Bone marrow biopsy • Skeletal survey • Organ function Screening->Baseline Assessment Assessment Treatment->Assessment Dosing Dosing Schedule: • Days 1,4,8,11 • 21-day cycles • Up to 8 cycles Treatment->Dosing Combination Combination Therapy: • this compound: 100-340 mg/m² • Bortezomib: 0.7-1.3 mg/m² Treatment->Combination Outcomes Outcomes Assessment->Outcomes Efficacy Efficacy Endpoints: • ORR (CR+PR+MR) • PFS • DOR Assessment->Efficacy Safety Safety Monitoring: • Hematological toxicity • Peripheral neuropathy • Hepatic function Assessment->Safety Biomarkers Pharmacodynamics: • HSP70 expression • 20S proteasome activity Assessment->Biomarkers Results Key Outcomes: • Bortezomib-naive: 48% ORR • Reduced neuropathy • 12-month median DOR Outcomes->Results

Diagram 2: Clinical Trial Workflow for this compound in Multiple Myeloma. Comprehensive schematic of trial design from patient screening through outcome assessment, highlighting key eligibility criteria, treatment parameters, efficacy and safety endpoints, and pharmacodynamic biomarkers.

Conclusion and Future Directions

This compound represents a promising targeted therapeutic approach for relapsed and refractory multiple myeloma through its inhibition of HSP90. The clinical trial data demonstrate meaningful antitumor activity both as monotherapy and in combination with bortezomib, with a particularly favorable neurological safety profile that may address the significant clinical challenge of bortezomib-induced peripheral neuropathy. The synergistic combination of this compound with bortezomib leverages complementary mechanisms of action, simultaneously disrupting multiple signaling pathways critical for myeloma cell survival while potentially mitigating treatment-limiting toxicities.

Future clinical development should focus on optimizing combination regimens with established anti-myeloma agents, exploring sequencing strategies, and identifying predictive biomarkers for patient selection. The unique neuroprotective potential of this compound warrants particular attention, as it may enable more prolonged administration of neurotoxic agents like bortezomib while maintaining quality of life. Additionally, investigation in earlier lines of therapy and high-risk disease settings represents a promising direction, potentially leveraging the simultaneous disruption of multiple oncogenic pathways to overcome conventional drug resistance mechanisms.

References

Comprehensive Application Notes and Protocols: Western Blot Analysis of Tanespimycin Effects on HSP90 Client Proteins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP90 Inhibition and Tanespimycin

HSP90 Function and Clinical Significance

Heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability, folding, and activation of more than 200 client proteins, many of which are oncoproteins driving cancer pathogenesis. HSP90 maintains these client proteins in their active conformations and protects them from proteasomal degradation, making it a compelling therapeutic target in oncology. In cancer cells, HSP90 exists in a hyperactive, multichaperone complexed state that exhibits higher affinity for inhibitors compared to HSP90 in normal cells, potentially creating a therapeutic window [1]. This molecular chaperone function is particularly important for steroid hormone receptors such as estrogen receptor α (ER) and numerous kinase signaling proteins that drive tumor growth and survival.

This compound (17-AAG) Mechanism and Properties

This compound (17-AAG) is a first-in-class benzoquinone ansamycin antibiotic derivative that binds specifically to the N-terminal ATP-binding pocket of HSP90. By inhibiting HSP90's ATPase activity—essential for its chaperone function—this compound disrupts the HSP90 chaperoning cycle, leading to polyubiquitination and subsequent degradation of client proteins by the 26S proteasome [1] [2]. This compound demonstrates remarkable selectivity for tumor cell HSP90, with approximately 100-fold greater potency against HSP90 isolated from tumor cells (IC₅₀ = 5 nM) compared to HSP90 from normal cells (IC₅₀ = 500 nM) [2]. This preferential binding is attributed to the activated multichaperone complexes more prevalent in malignant cells. Despite promising early clinical results, particularly in ERBB2-positive metastatic breast cancer and multiple myeloma, this compound's development has been challenged by dose-limiting hepatotoxicity and formulation issues, though it remains an invaluable research tool for studying HSP90 function [2].

Experimental Design and Considerations

Treatment Conditions and Controls

Careful experimental design is paramount when evaluating this compound effects on HSP90 client proteins. Treatment conditions must be optimized for each cell line based on its proliferation rate and sensitivity to HSP90 inhibition. For most cancer cell lines, this compound treatment in the range of 100 nM to 1 μM for 16-24 hours effectively depletes client proteins without causing excessive immediate cytotoxicity [3]. Including appropriate controls is essential for data interpretation:

  • Vehicle control: DMSO at the same concentration used for this compound dissolution
  • Positive controls: Other HSP90 inhibitors (e.g., geldanamycin, alvespimycin) for comparison
  • Specificity controls: Compounds targeting unrelated pathways to assess off-target effects
  • Proteasome inhibition: MG132 or bortezomib co-treatment to confirm proteasomal dependency
Sample Collection and Timing

The kinetics of client protein degradation varies significantly depending on the specific protein's turnover rate. For example, cell cycle regulators like CDK4 and oncogenic kinases like CRAF typically show depletion within 8-16 hours of treatment, while more stable proteins may require 24-48 hours for maximal effect [2]. Time-course experiments are recommended to establish the optimal treatment duration for each client protein of interest. When collecting samples, ensure consistent lysis conditions and protease inhibitor supplementation to prevent artifactual protein degradation during processing. Aliquot and store lysates at -80°C to maintain protein integrity, avoiding repeated freeze-thaw cycles that can compromise sample quality [4].

Table 1: Recommended Treatment Conditions for Various Cell Types

Cell Type This compound Concentration Treatment Duration Key Client Proteins to Monitor
Breast Cancer 100-500 nM 16-24 hours ERα, HER2, CRAF, AKT
Lung Cancer 250-1000 nM 16-24 hours EGFR, CRAF, CDK4, VEGFR
Prostate Cancer 100-500 nM 16-24 hours AR, CRAF, AKT, HER2
Multiple Myeloma 50-250 nM 24 hours IGFR, CRAF, AKT, CDK4

Western Blot Protocol for Detecting Client Protein Degradation

Sample Preparation and Lysate Quality Control

Proper sample preparation is fundamental to obtaining reliable Western blot results. Begin by treating cells with this compound or vehicle control, then wash with ice-cold PBS to terminate treatment. Use RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states and prevent degradation during processing [4]. For cells, use approximately 1 mL of lysis buffer per 1×10⁷ cells, adjusting based on cell size and protein yield requirements. After incubation on ice for 10 minutes with gentle agitation, sonicate the lysate briefly to disrupt nucleic acids and reduce viscosity, then centrifuge at 14,000-17,000 × g for 10-15 minutes at 4°C to remove insoluble material [4]. Determine protein concentration using a Bradford or BCA assay, with bovine serum albumin as a standard. Dilute lysates to a uniform concentration of 1-2 mg/mL in loading buffer containing DTT to maintain reduction, then denature at 100°C for 10 minutes before loading or storage at -80°C [4].

Quality control measures should include verification of protein concentration equality across samples and assessment of sample integrity. The total protein normalization method using fluorescent dyes like No-Stain Protein Labeling Reagent provides superior linearity compared to traditional housekeeping proteins, which can saturate at higher loading amounts [5] [6]. For most applications, load 10-40 μg of total protein per lane, adjusting based on target protein abundance. Overloading can cause signal saturation and distorted bands, while underloading may prevent target detection [5].

Gel Electrophoresis and Protein Transfer

Optimal gel selection depends on the molecular weight of your target client proteins. For most applications, 4-12% gradient Bis-Tris gels provide excellent resolution across a broad molecular weight range (10-250 kDa) [4]. Use MES running buffer for proteins between 10-30 kDa or MOPS running buffer for proteins between 31-150 kDa, as these systems provide superior resolution in their respective size ranges compared to traditional Tris-glycine buffers [4]. Include a prestained molecular weight marker in at least one lane to verify transfer efficiency and estimate protein sizes. Run gels at constant voltage (100-150V) until the dye front approaches the bottom, typically 60-90 minutes depending on gel thickness and composition.

For protein transfer, PVDF membranes generally provide better protein retention and mechanical strength compared to nitrocellulose, particularly for proteins larger than 50 kDa. Activate PVDF in 100% methanol for 30-60 seconds before assembling the transfer stack. Use wet transfer systems at constant current (200-400 mA) for 60-90 minutes or semi-dry systems at constant voltage (15-25V) for 30-45 minutes, with the transfer time optimized for protein size—longer transfers improve recovery of high molecular weight proteins. After transfer, verify efficiency by reversible staining with Ponceau S or use of total protein stains before blocking [6].

Antibody Incubation and Detection

Effective blocking is crucial for minimizing nonspecific antibody binding. Use 5% non-fat dry milk in TBST for most applications, or 3-5% BSA in TBST when detecting phosphoproteins. Block membranes for 60 minutes at room temperature with gentle agitation. For primary antibody incubation, prepare dilutions in blocking buffer or specialized antibody diluents according to manufacturer recommendations. Incubate membranes with primary antibody overnight at 4°C with gentle shaking for optimal specificity and signal-to-noise ratio. The following day, wash membranes three times for 5-10 minutes each with TBST to remove unbound antibody [4].

Secondary antibody selection depends on your detection method. For chemiluminescence, use HRP-conjugated secondary antibodies at dilutions ranging from 1:2,000 to 1:20,000 in blocking buffer, incubating for 60-90 minutes at room temperature. For fluorescence detection, use fluorophore-conjugated antibodies with minimal spectral overlap, typically at dilutions of 1:5,000 to 1:15,000. Fluorescence detection enables multiplexing of targets with different molecular weights without requiring membrane stripping [6]. After secondary antibody incubation, perform another series of three washes with TBST before proceeding to detection.

Table 2: Recommended Antibody Dilutions for Key Client Proteins

Target Protein Primary Antibody Dilution Secondary Antibody Dilution (HRP) Expected Molecular Weight
HSP90 Client Proteins
CRAF 1:1,000 1:5,000 70-74 kDa
CDK4 1:1,000 1:5,000 34 kDa
AKT 1:1,000 1:10,000 56 kDa
ERα 1:2,000 1:5,000 66 kDa
HER2 1:2,000 1:5,000 185 kDa
Control Proteins
HSP90 1:25,000 1:50,000 90 kDa
β-actin 1:10,000 1:50,000 42 kDa
α-tubulin 1:5,000 1:50,000 52 kDa
GAPDH 1:5,000 1:50,000 36 kDa
Detection and Imaging

For chemiluminescent detection, use enhanced chemiluminescence (ECL) substrates with extended dynamic range such as SuperSignal West Dura, which provides sensitive detection over 3-4 orders of magnitude [5] [6]. Avoid oversaturation by testing multiple exposure times, typically from 5 seconds to 10 minutes. For fluorescent detection, use imaging systems with appropriate laser/excitation sources and filters matched to your fluorophores. Fluorescence detection offers a wider linear dynamic range and enables multiplexing but may have slightly lower sensitivity for low-abundance proteins compared to optimized chemiluminescence [6]. Regardless of detection method, always acquire multiple exposures to ensure signals fall within the linear range of detection, which is essential for accurate quantification.

Data Analysis and Expected Results

Quantitative Analysis and Normalization

Robust quantification of Western blot data requires careful attention to linear range and normalization methods. Use imaging software with lane detection and background subtraction capabilities to generate densitometry values for each band. The most critical consideration is ensuring that all measured signals fall within the linear dynamic range of detection, avoiding both oversaturation and undetectably weak signals [6]. For normalization, the total protein normalization (TPN) method using stains like No-Stain Protein Labeling Reagent provides superior accuracy compared to traditional housekeeping proteins, which can vary under experimental conditions and exhibit signal saturation at common loading amounts [5] [6]. When using housekeeping proteins, select those verified to be unchanged by this compound treatment, as some traditional loading controls may be affected by proteostatic stress.

Statistical analysis should include data from at least three independent biological replicates. Express results as mean ± standard deviation and perform appropriate statistical tests (typically Student's t-test or ANOVA with post-hoc testing) to determine significance, with p < 0.05 considered statistically significant. Data visualization should include both representative blots from one experiment and quantitative summary data from all replicates to provide both qualitative and quantitative information.

Expected Effects on Client Proteins

This compound treatment typically results in dose-dependent and time-dependent depletion of HSP90 client proteins, though the magnitude and kinetics vary among clients. Oncogenic kinases and cell cycle regulators (e.g., CRAF, CDK4, HER2) generally show significant degradation within 16-24 hours at appropriate this compound concentrations. Additionally, this compound induces the heat shock response (HSR) through HSF1 derepression, leading to upregulation of HSP70, HSP40, HSP27, and HSP90 itself [1]. This compensatory response represents a mechanism of resistance to HSP90 inhibition and serves as a useful pharmacodynamic marker of target engagement.

Table 3: Expected Quantitative Changes in Protein Levels After this compound Treatment

Protein Category Example Proteins Expected Change Time Course Notes
HSP90 Client Proteins CRAF, CDK4, AKT, ERα, HER2 50-90% decrease 16-24 hours Dose-dependent depletion
Heat Shock Proteins HSP70, HSP40, HSP27 2-5 fold increase 8-24 hours Compensatory response
HSP90 itself HSP90 1.5-2 fold increase 16-24 hours Transcriptional upregulation
Housekeeping Proteins GAPDH, β-actin, α-tubulin Unchanged N/A Varies by protein and cell type

Technical Optimization and Troubleshooting

Avoiding Common Pitfalls

Several technical challenges can compromise Western blot data quality when studying this compound effects. Signal saturation is a frequent issue, particularly when detecting highly abundant proteins like HSP90 itself or strongly induced proteins like HSP70. To avoid this, load smaller amounts of protein (1-10 μg) for high-abundance targets and optimize antibody concentrations to maintain linearity [5]. For chemiluminescence, test multiple exposure times to identify the linear range, and for fluorescence, ensure the signal intensity falls within the dynamic range of your detector. High background can result from insufficient blocking, inadequate washing, or antibody overconcentration. Increase blocking time to 60-90 minutes, extend wash times to 10-15 minutes per wash, and titrate both primary and secondary antibodies to identify optimal concentrations that maximize signal-to-noise ratio.

Inconsistent results between replicates often stem from variation in sample preparation, transfer efficiency, or detection conditions. Standardize cell treatment, lysis, and protein quantification procedures across experiments. For transfer, include reversible staining to verify uniform transfer efficiency across all lanes. When detecting multiple targets on the same membrane via stripping and reprobing, be aware that stripping efficiency varies and can damage some proteins, particularly low molecular weight targets. Whenever possible, utilize multiplex fluorescent detection instead of stripping to preserve data quality and minimize variability [6].

Validation and Controls

Rigorous validation of antibodies and detection methods is essential for generating reliable data. Confirm antibody specificity using genetic approaches (siRNA/shRNA knockdown) or protein knockout controls when available. Include both positive controls (lysates from cells known to express the target protein) and negative controls (cells lacking the target) in initial validation experiments. For phosphoprotein detection, treat samples with phosphatases to confirm disappearance of the signal. When studying novel cell lines or treatment conditions, perform time-course and dose-response experiments to establish optimal conditions rather than relying on published protocols without validation.

For this compound studies specifically, include proteasome inhibitor controls (e.g., MG132) to confirm that decreased client protein levels result from proteasomal degradation rather than other mechanisms. Monitor cell viability in parallel experiments to ensure that protein depletion precedes significant cell death, which can confound results through non-specific degradation pathways. Finally, correlate Western blot findings with functional assays when possible to confirm that protein level changes translate to expected biological effects.

Experimental Workflow and Signaling Pathway Diagrams

This compound Mechanism and Experimental Workflow

The following diagram illustrates the molecular mechanism of this compound and the overall experimental workflow for analyzing its effects on HSP90 client proteins:

G This compound Mechanism & Experimental Workflow cluster_mechanism Molecular Mechanism cluster_workflow Experimental Workflow HSP90_ATP HSP90-ATP Complex Client_Folded Folded Client Protein HSP90_ATP->Client_Folded  Client Folding This compound This compound HSP90_Inhibited HSP90-Tanespimycin Complex This compound->HSP90_Inhibited  Binds N-terminal Domain Client_Ubiquitinated Ubiquitinated Client Protein HSP90_Inhibited->Client_Ubiquitinated  Client Misfolding Client_Degraded Proteasomal Degradation Client_Ubiquitinated->Client_Degraded  26S Proteasome Cell_Treatment Cell Treatment • this compound (100-1000 nM) • Vehicle Control (DMSO) • 16-24 hours Sample_Prep Sample Preparation • Lysis with RIPA buffer • Protease/phosphatase inhibitors • Protein quantification Cell_Treatment->Sample_Prep Gel_Electrophoresis Gel Electrophoresis • 4-12% gradient gel • 10-40 μg protein/lane • Molecular weight marker Sample_Prep->Gel_Electrophoresis Protein_Transfer Protein Transfer • PVDF membrane • Wet or semi-dry transfer Gel_Electrophoresis->Protein_Transfer Blocking Blocking & Antibodies • 5% milk or BSA • Primary antibody overnight • HRP/fluorescent secondary Protein_Transfer->Blocking Detection Detection & Imaging • Chemiluminescence/fluorescence • Multiple exposures • Quantitative analysis Blocking->Detection

HSP90 Signaling Pathway and Client Proteins

The following diagram illustrates the HSP90 chaperone cycle and the specific points where this compound induces client protein degradation:

G HSP90 Chaperone Cycle & this compound Inhibition cluster_chaperone_cycle HSP90 Chaperone Cycle cluster_inhibition This compound Inhibition Client_Unfolded Unfolded Client Protein HSP70_Step HSP70 Loading (Cochaperone Recruitment) Client_Unfolded->HSP70_Step  Initial Recognition HSP90_Open HSP90 Open Conformation (Client Transfer) HSP70_Step->HSP90_Open  Client Transfer HSP90_Closed HSP90 Closed Conformation (ATP-Dependent) HSP90_Open->HSP90_Closed  ATP Binding/Hydrolysis Client_Active Mature Client Protein (Oncogenic Signaling) HSP90_Closed->Client_Active  Native Folding Tanespimycin_Binding This compound Binding (N-terminal ATP pocket) HSP90_Closed->Tanespimycin_Binding  Inhibition Point Cycle_Arrest Chaperone Cycle Arrest Tanespimycin_Binding->Cycle_Arrest  Prevents ATP Binding Cycle_Arrest->HSP90_Closed  Cycle Disruption Client_Misfolded Misfolded Client Protein Cycle_Arrest->Client_Misfolded  Client Release E3_Ligase_Recruitment E3 Ubiquitin Ligase Recruitment (CHIP) Client_Misfolded->E3_Ligase_Recruitment  Recognition Ubiquitination Polyubiquitination E3_Ligase_Recruitment->Ubiquitination  Ubiquitin Transfer Proteasomal_Degradation 26S Proteasomal Degradation Ubiquitination->Proteasomal_Degradation  Proteasome Targeting

Conclusion

Western blot analysis of this compound effects on HSP90 client proteins provides critical insights into HSP90 function and inhibition mechanisms. The protocols outlined here emphasize quantitative approaches with proper controls and normalization to generate reliable, reproducible data. When properly executed, these methods can demonstrate the potent degradation of oncogenic client proteins and induction of heat shock response characteristic of effective HSP90 inhibition. These application notes provide researchers with a comprehensive framework for studying this compound and related HSP90 inhibitors, contributing to both basic research and drug development efforts targeting this important chaperone system.

References

Comprehensive Application Notes and Protocols for Tanespimycin In Vitro Cytotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tanespimycin and HSP90 Inhibition

This compound (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a first-in-class HSP90 inhibitor that represents a promising approach in cancer therapeutics. As a synthetic derivative of geldanamycin, this compound specifically targets the molecular chaperone HSP90, which plays a critical role in stabilizing numerous oncoproteins essential for cancer cell survival, growth, and proliferation [1] [2]. Under normal physiological conditions, HSP90 functions as part of a sophisticated protein-folding machinery that maintains the structural integrity and proper function of client proteins; however, in malignant cells, this chaperone system is co-opted to support oncogenic processes and therapy resistance mechanisms [3] [1].

The molecular mechanism of this compound involves competitive binding to the N-terminal ATP-binding pocket of HSP90, which disrupts the chaperone cycle and leads to proteasomal degradation of HSP90 client proteins [2]. This unique mechanism results in the simultaneous disruption of multiple oncogenic signaling pathways, making HSP90 an attractive therapeutic target. This compound has demonstrated potent antitumor activity across various cancer types, including multiple myeloma, breast cancer, lung cancer, and melanoma [3] [1] [4]. The compound has progressed through various stages of clinical development, with evidence supporting its efficacy both as a monotherapy and in combination regimens [3] [1].

Molecular Mechanisms of this compound Cytotoxicity

HSP90 Inhibition and Client Protein Degradation

This compound exerts its cytotoxic effects primarily through irreversible binding to the ATP-binding site of HSP90, which disrupts the chaperone's ability to stabilize its client proteins. This binding event triggers the ubiquitin-proteasome pathway, leading to the degradation of numerous oncogenic client proteins [2]. Notably, tumor-derived HSP90 exhibits a 100-fold higher affinity for this compound compared to HSP90 from normal cells, suggesting a potential therapeutic window that can be exploited clinically [1]. This selective binding is attributed to an activated HSP90 conformation in malignant cells, making them particularly vulnerable to HSP90 inhibition [1].

The downstream effects of HSP90 inhibition are pleiotropic, impacting multiple signaling cascades simultaneously. Key client proteins affected include receptor tyrosine kinases (e.g., HER2, IGF-1R), signal transduction molecules (e.g., AKT, RAF-1), and transcription factors (e.g., HIF-1α) [1] [2]. The simultaneous disruption of these diverse pathways creates a powerful antitumor effect that is difficult to achieve with single-target agents. Furthermore, this compound treatment leads to upregulation of HSP70, a biomarker of effective HSP90 inhibition, which has been consistently observed in both preclinical models and clinical trials [3].

Induction of Apoptosis and Autophagy

This compound treatment triggers multiple cell death pathways, with apoptosis and autophagy representing the primary mechanisms observed in various cancer models. In multiple myeloma cells, this compound potently induces apoptosis in both drug-sensitive and drug-resistant cell lines [3]. The apoptotic pathway activation involves the intrinsic mitochondrial pathway, characterized by caspase-9 and caspase-3 activation, PARP cleavage, and subsequent DNA fragmentation [4]. Additionally, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents by lowering the threshold for apoptosis induction [1].

Simultaneously, this compound activates autophagic processes in cancer cells, as evidenced by increased conversion of LC3-I to LC3-II and the formation of autophagosomes [4]. The interplay between apoptosis and autophagy following this compound treatment appears to be complex and context-dependent. Research in Calu-1 lung cancer cells has demonstrated that α-tubulin acetylation plays a critical role in determining cell fate, with different acetylation levels potentially directing cells toward either apoptosis or autophagy [4]. This delicate balance between cell death mechanisms underscores the importance of understanding tissue-specific and cancer-type-specific responses to this compound treatment.

Table 1: Key Molecular Events in this compound-Induced Cytotoxicity

Molecular Event Components Affected Downstream Consequences
HSP90 inhibition ATP-binding domain occupancy Chaperone function disruption
Client protein degradation HER2, IGF-1R, AKT, RAF-1, HIF-1α Oncogenic signaling attenuation
HSF-1 activation Heat shock transcription factor HSP70 upregulation
Apoptosis induction Caspase-3, -8, -9, PARP cleavage Programmed cell death
Autophagy induction LC3-I to LC3-II conversion, autophagosome formation Alternative cell death pathway
α-Tubulin acetylation Microtubule stability Determination of apoptosis/autophagy balance

The following diagram illustrates the key molecular mechanisms of this compound-induced cytotoxicity:

G This compound This compound HSP90 HSP90 This compound->HSP90 HSF1 HSF-1 Activation This compound->HSF1 AlphaTubulin α-Tubulin Acetylation This compound->AlphaTubulin ClientProteins HSP90 Client Proteins (HER2, AKT, RAF-1, etc.) HSP90->ClientProteins Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Signaling Oncogenic Signaling Pathways Degradation->Signaling Disruption Apoptosis Apoptosis Signaling->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Autophagy Autophagy Autophagy->CellDeath HSP70 HSP70 Upregulation HSF1->HSP70 HSP70->Autophagy AlphaTubulin->Autophagy

Cytotoxicity Assay Methods for this compound Evaluation

Classification of Cytotoxicity Assays

In vitro cytotoxicity and cell viability assays are indispensable tools for evaluating the biological activity of this compound in preclinical models. These assays can be broadly classified into four categories based on their detection principles: dye exclusion assays, colorimetric assays, fluorometric assays, and luminometric assays [5]. Each category offers distinct advantages and limitations, making them suitable for different experimental scenarios and research questions. The selection of an appropriate assay should consider factors such as the availability of equipment, the nature of the test compounds, detection mechanism, specificity, sensitivity, and compatibility with other experimental components [5].

Dye exclusion assays (e.g., trypan blue, eosin, Congo red) represent the simplest approach and are based on the principle that viable cells with intact membranes exclude these dyes, whereas dead cells permit dye entry [5]. While straightforward and inexpensive, these assays have significant limitations, including difficulty in processing large sample numbers and the inability to distinguish between healthy cells and those that are alive but have impaired cellular functions [5]. Colorimetric assays (e.g., MTT, MTS, XTT, WST-1, SRB) measure biochemical markers related to metabolic activity and represent the most widely used approach for this compound evaluation [5] [4]. These assays are applicable to both adherent and suspended cell lines, relatively easy to perform, and cost-effective. Fluorometric assays (e.g., alamarBlue, CFDA-AM) offer enhanced sensitivity, while luminometric assays (e.g., ATP detection) are considered the most sensitive, reliable, and convenient method for monitoring active cell metabolism [6].

Assay Selection Considerations for this compound

When designing cytotoxicity experiments for this compound, several specific considerations must be addressed. First, as this compound primarily acts through inhibition of protein folding and subsequent proteasomal degradation of client proteins, assays that measure metabolic activity (e.g., MTT, MTS) may not fully capture its cytotoxic potential, particularly in short-term experiments [5]. Therefore, combination approaches that include multiple assay types or multiplexed formats provide more comprehensive insights [6]. Second, the kinetics of this compound activity should be considered, as the downstream effects on client proteins occur gradually over time, with maximal cytotoxicity often observed after 48-72 hours of exposure [4].

Recent technological advances have enabled the development of multiplex assay systems that simultaneously measure multiple parameters from the same sample. For instance, combinations of methods that measure three different protease activities as markers for viable, necrotic, and apoptotic cells provide a powerful tool to elucidate the mechanism of cell death and serve as internal controls to identify potential assay artifacts [6]. For this compound research, such comprehensive approaches are particularly valuable given the complex interplay between apoptosis and autophagy induced by HSP90 inhibition [4].

Table 2: Comparison of Cytotoxicity Assay Methods for this compound Evaluation

Assay Method Detection Principle Advantages Limitations Compatibility with this compound
Trypan Blue Exclusion Membrane integrity Simple, inexpensive, rapid Labor-intensive, subjective, poor sensitivity Low - misses functional impairment
MTT Mitochondrial reductase activity Well-established, widely used Formazan crystals insoluble, background interference Moderate - reflects metabolic activity
MTS Mitochondrial dehydrogenase activity Water-soluble formazan, one-step procedure Less established than MTT Moderate - reflects metabolic activity
XTT Mitochondrial dehydrogenase activity Water-soluble, sensitive Requires electron-coupling reagent Moderate - reflects metabolic activity
WST-1 Mitochondrial dehydrogenase activity Highly sensitive, water-soluble More expensive than MTT Moderate - reflects metabolic activity
SRB Protein content Stable endpoint, inexpensive Not specific for viable cells High - suitable for long-term assays
ATP Assay Cellular ATP levels Highly sensitive, rapid Requires specialized equipment High - gold standard for viability
alamarBlue Cellular reduction capacity Non-toxic, reversible Potential dye interference Moderate - reflects metabolic activity

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for this compound Cytotoxicity

The Sulforhodamine B (SRB) assay is particularly well-suited for evaluating this compound cytotoxicity, especially in longer-term experiments, as it measures cellular protein content, which correlates well with cell mass [4]. The SRB assay has been successfully employed in this compound studies using lung cancer cell lines such as Calu-1 [4]. Below is a standardized protocol for implementing this assay:

  • Cell Seeding and Treatment: Begin by seeding cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. Prepare serial dilutions of this compound in DMSO or complete medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Add 100 μL of each this compound dilution to the respective wells, maintaining untreated controls and solvent controls. Incubate the plates for 24-72 hours, depending on the experimental objectives [4].

  • Fixation and Staining: Following treatment, carefully remove the medium and add 100 μL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour. After fixation, wash the plates five times with tap water to remove TCA and then air-dry. Add 100 μL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature. Remove unbound dye by washing five times with 1% acetic acid and air-dry the plates [4].

  • Solubilization and Measurement: Solubilize the protein-bound dye by adding 200 μL of 10 mM unbuffered Tris base solution (pH 10.5) to each well. Shake the plates gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 510 nm using a plate reader, with a reference wavelength of 565 nm. Calculate the percentage of cell viability by comparing the absorbance of treated wells to untreated controls [4].

Western Blot Analysis for Mechanism Confirmation

Western blot analysis is essential for confirming the molecular mechanisms of this compound action, particularly the degradation of client proteins and induction of cell death pathways. This protocol has been standardized based on methodologies described in this compound studies [4] [7]:

  • Protein Extraction and Quantification: After this compound treatment, wash cells twice with cold PBS and lyse in RIPA buffer (or similar protein extraction buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes, then centrifugate at 14,000 × g for 15 minutes at 4°C to remove cellular debris. Transfer the supernatant to fresh tubes and quantify protein concentration using a standardized method such as BCA or Bradford assay. Adjust samples to equal concentrations with lysis buffer [4].

  • Electrophoresis and Transfer: Dilute protein samples with Laemmli buffer, denature at 95°C for 5 minutes, and load equal amounts (20-40 μg) onto SDS-polyacrylamide gels. Perform electrophoresis at constant voltage (100-120V) until the dye front reaches the bottom of the gel. Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems. Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific binding [4] [7].

  • Antibody Incubation and Detection: Incubate membranes with primary antibodies against target proteins (e.g., HSP70, Ac-α-tubulin, caspase-3, PARP, LC3B) diluted in blocking buffer overnight at 4°C. Wash membranes three times with TBST for 10 minutes each, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After additional washes, detect protein bands using enhanced chemiluminescence (ECL) substrate and visualize with a digital imaging system. Use housekeeping proteins (e.g., β-actin, GAPDH) as loading controls [4] [7].

ROS Detection Assay

The detection of reactive oxygen species (ROS) is particularly relevant for this compound studies, especially when investigating combination therapies, as ROS accumulation has been identified as a crucial mediator of enhanced therapeutic response [7]. The following protocol utilizes the DCFH-DA probe:

  • Cell Preparation and Staining: Seed cells in 6-well plates or black-walled 96-well plates at a density of 2×10⁵ cells per well and allow them to adhere overnight. Treat cells with this compound alone or in combination with other agents at specified concentrations for the desired duration. Following treatment, incubate cells with 10 μM DCFH-DA probe in serum-free medium for 30 minutes in the dark at 37°C. Replace the staining solution with fresh culture medium and proceed with measurement [7].

  • ROS Measurement and Analysis: For fluorescence plate readers, measure fluorescence intensity with excitation at 485 nm and emission at 530 nm. For microscopy analysis, visualize stained cells using standard FITC filters. Include appropriate controls (untreated, solvent control, and positive control with H₂O₂) for normalization. Calculate relative ROS levels by comparing the fluorescence intensity of treated samples to untreated controls [7].

The following workflow diagram illustrates the key steps in assessing this compound cytotoxicity:

G CellCulture Cell Culture (Seeding & Adherence) DrugTreatment This compound Treatment (Serial Dilutions) CellCulture->DrugTreatment Incubation Incubation (24-72 hours) DrugTreatment->Incubation ViabilityAssay Viability Assessment (SRB/MTT/ATP) Incubation->ViabilityAssay MechanismAnalysis Mechanism Analysis (Western Blot, ROS) ViabilityAssay->MechanismAnalysis DataProcessing Data Processing (IC50, Synergy Analysis) MechanismAnalysis->DataProcessing

Data Analysis and Interpretation

Quantifying this compound Cytotoxicity

The analysis of this compound cytotoxicity data requires careful consideration of several parameters to accurately quantify potency and efficacy. The half-maximal inhibitory concentration (IC₅₀) represents the most fundamental metric, defined as the this compound concentration that reduces cell viability by 50% relative to untreated controls. This value can be calculated using nonlinear regression analysis of dose-response curves, typically spanning concentrations from 1 nM to 100 μM [8]. Additionally, the area above the curve (AAC) provides a more robust metric that is normalized against the dose range and represents the area above the dose-response curve for the tested drug concentrations [8]. The AAC is particularly valuable when comparing this compound activity across different cell lines or experimental conditions.

For combination studies with other therapeutic agents, the combination index (CI) method developed by Chou-Talalay offers a standardized approach to quantify synergism, additivity, or antagonism [7]. A CI value less than 1 indicates synergistic interaction, with lower values representing stronger synergy. In this compound research, this approach has been successfully applied to demonstrate synergistic effects when combining this compound with agents such as B-AP15, with CI values below 0.5 indicating substantial enhancement of antitumor activity [7]. Statistical analysis should include appropriate replicates (minimum n=3) and significance testing using one-way ANOVA with post-hoc tests for multiple comparisons, with a p-value < 0.05 considered statistically significant [7].

Assessment of Combination Therapies

The evaluation of this compound in combination with other anticancer agents requires specialized experimental designs and analytical approaches. Based on recent research, this compound demonstrates particularly strong synergistic effects when combined with proteasome inhibitors, deubiquitinating enzyme inhibitors, and specific targeted agents [1] [7]. For example, the combination of this compound and B-AP15 (a deubiquitinating enzyme inhibitor) has shown marked synergy in lung cancer models, with CI values falling below 0.5 at this compound concentrations ≥ 0.5 μM [7].

When designing combination studies, it is essential to include appropriate controls for each agent alone, solvent controls, and untreated controls. The treatment schedule should explore various sequences of administration (concurrent, this compound first, other agent first) to identify optimal combinations. Mechanism-based analyses should accompany viability assessments, including evaluation of ROS accumulation, ER stress markers (e.g., CHOP), DNA damage indicators (e.g., 53BP1 foci), and JNK pathway activation [7]. These comprehensive approaches not only confirm synergistic cytotoxicity but also provide insights into the molecular mechanisms underlying the enhanced antitumor effects.

Table 3: this compound Cytotoxicity Parameters Across Cancer Models

Cancer Type Cell Line Reported IC₅₀ Range Assay Method Key Observations
Multiple Myeloma Various 10-100 nM MTT, ATP assay Activity in drug-resistant lines [3]
Lung Cancer Calu-1 50-500 nM SRB assay Induction of α-tubulin acetylation [4]
Lung Cancer H1299 100-1000 nM ATP assay Synergy with B-AP15 (CI<0.5) [7]
Lung Cancer H520 100-1000 nM ATP assay Synergy with B-AP15 (CI<0.5) [7]
Breast Cancer HER2+ lines 10-200 nM MTT, ATP assay Tumor regressions in HER2+ models [2]
Melanoma Various 50-500 nM SRB assay Synergy with PI3K/mTOR inhibitors [4]

Applications in Cancer Research and Conclusions

This compound's unique mechanism of action as an HSP90 inhibitor positions it as a valuable tool in cancer research and drug development. The compound has demonstrated significant antitumor activity across diverse cancer models, including hematological malignancies and solid tumors [3] [1] [4]. In multiple myeloma, this compound monotherapy achieved disease stabilization in 52% of heavily pretreated patients, with some patients showing reductions in serum and urine M protein levels [3]. In HER2-positive breast cancer, this compound combined with trastuzumab induced tumor regressions in patients who had progressed on trastuzumab alone, highlighting its ability to overcome treatment resistance [2].

The future application of this compound in cancer research will likely focus on rational combination strategies that simultaneously target multiple oncogenic pathways. Recent research has revealed that this compound combinations with agents that induce proteotoxic stress, such as B-AP15, result in enhanced ROS accumulation, ER stress, and JNK pathway activation, leading to synergistic cytotoxicity [7]. Furthermore, the exploration of biomarkers for patient selection represents a critical area of ongoing research. Potential biomarkers include HSP70 induction as a marker of target engagement, α-tubulin acetylation status, and specific genetic alterations that may confer sensitivity to HSP90 inhibition [3] [4].

References

reducing tanespimycin hepatotoxicity in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting Guides

FAQ TSP-01: What are the primary strategies to mitigate tanespimycin-induced hepatotoxicity?

The main strategies involve using combination therapies and advanced preclinical models.

  • Combination Therapy: Combining this compound with other anticancer agents at lower, synergistic concentrations can reduce the required dose of each drug, thereby limiting single-agent toxicity. The combination of this compound and B-AP15 is a promising example [1].
  • Advanced Preclinical Models: Employing more physiologically relevant human model systems, such as 3D organotypic liver tissues or toxicogenomic screening in Primary Human Hepatocytes (PHHs), improves the prediction of human-specific hepatotoxicity early in development [2] [3].
FAQ TSP-02: Which combination partner shows synergistic activity with this compound while potentially mitigating toxicity?

B-AP15, a small molecule inhibitor of deubiquitinating enzymes, shows strong synergistic antitumor effects with this compound in lung cancer cells. This synergy allows for the use of lower concentrations of both drugs to achieve efficacy, which is a primary strategy for mitigating toxicity [1].

FAQ TSP-03: What advanced models can better predict hepatotoxicity for this compound?

Conventional 2D cell cultures and animal models have limitations in predicting human DILI. The following advanced models are recommended:

Model Type Key Features Relevance for this compound
3D Organotypic Human Liver Tissue [3] Uses Primary Human Hepatocytes (PHHs) at an air-liquid interface; maintains functionality for weeks; shows polarized, stratified architecture. Allows for sub-chronic toxicity studies (weeks), closely mimicking human liver response and providing a more predictive safety profile.
Toxicogenomics in PHHs [2] Uses RNA-seq from PHHs to detect early transcriptional changes related to DILI mechanisms (e.g., oxidative stress, mitochondrial dysfunction). The "ToxPredictor" model can flag hepatotoxic risks with high specificity before cytotoxicity occurs, enabling early de-risking.

Experimental Protocols & Data

Protocol: Evaluating the this compound/B-AP15 Combination

This protocol is adapted from a study demonstrating synergistic effects in lung cancer cell lines [1].

1. Synergy Testing in Cell Viability Assay

  • Cell Lines: Use relevant cancer models (e.g., H1299 and H520 lung cancer cells).
  • Procedure:
    • Plate cells in 6-well plates (~2 x 10⁵ cells/well) and incubate for 24 hours.
    • Treat cells with serial dilutions of this compound and B-AP15, both alone and in combination.
    • Incubate for another 24 hours and assess cell viability.
  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy. The study found CI values below 0.5 at TAU concentrations ≥ 0.5 µM, indicating strong synergy [1].

2. Confirming Mechanism of Action via ROS Measurement

  • Procedure:
    • Seed cells as above and treat with drugs.
    • Incubate with the DCFH-DA fluorescent probe for 30 minutes in the dark.
    • Quantify ROS levels using a fluorescence plate reader or flow cytometry.
  • Expected Result: The combination treatment should cause a significantly greater accumulation of ROS compared to either agent alone [1].
Protocol: Assessing Hepatotoxicity Using a 3D Organotypic Liver Model

This protocol is based on the bioengineering of a novel 3D human liver tissue [3].

1. Model Generation

  • Cell Source: Primary Human Hepatocytes (PHHs).
  • Culture Method: Seed PHHs onto cell culture inserts and culture under Air-Liquid Interface (ALI) conditions to promote 3D tissue formation and stratification.
  • Characterization: Validate the model by measuring:
    • Barrier integrity with Transepithelial Electrical Resistance (TEER).
    • Tissue morphology with H&E staining.
    • Liver-specific gene expression (e.g., drug transporters, CYP enzymes) via qPCR.
    • Functional metabolism, such as conversion of midazolam by CYP3A4.

2. Drug Exposure and Toxicity Endpoint Analysis

  • Dosing: Expose the 3D tissues to this compound across a range of concentrations. Include a positive control (e.g., Fialuridine).
  • Duration: The model supports repeated exposure over 2-3 weeks for sub-chronic assessment.
  • Key Toxicity Biomarkers (measured in culture medium):
    • Albumin secretion (indicator of synthetic liver function).
    • Enzyme release: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

The workflow for this advanced hepatotoxicity testing is summarized in the diagram below:

Start Seed Primary Human Hepatocytes (PHHs) A Culture under Air-Liquid Interface (ALI) Start->A B Characterize 3D Tissue: - TEER Measurement - H&E Staining - Gene Expression (qPCR) A->B C Expose to Drug: This compound B->C D Assay Functional & Toxicity Endpoints C->D E Biomarker Analysis D->E F1 Liver Function: Albumin Secretion E->F1 Maintained F2 Liver Injury: ALT/AST Release E->F2 Compromised

Mechanism of Action: this compound & B-AP15 Synergy

The synergistic antitumor effect of combining this compound and B-AP15 is mediated through a specific signaling pathway, illustrated below.

Combo This compound + B-AP15 Combination ROS Substantial ROS Accumulation Combo->ROS ER Induces ER Stress ROS->ER JNK Activates JNK Pathway ROS->JNK DNA Causes DNA Damage (53BP1 foci formation) ROS->DNA Death Cancer Cell Death ER->Death JNK->Death DNA->Death

The key quantitative findings from the combination study are summarized in the table below.

Assay/Cell Line Key Finding with Combination Quantitative Result / Significance
Cell Viability (H1299) Strong synergistic inhibition Combination Index (CI) < 0.5 at TAU ≥ 0.5 µM [1].
Cell Viability (H520) Strong synergistic inhibition Combination Index (CI) < 0.5 at TAU ≥ 0.5 µM [1].
ROS Measurement Significant increase vs. single agents Markedly elevated ROS levels in both H1299 and H520 cells [1].
DNA Damage (53BP1) Marked increase in foci Substantial accumulation of 53BP1 in both cell lines [1].

References

What is In-Source Reduction and Why Does It Happen with Tanespimycin?

Author: Smolecule Technical Support Team. Date: February 2026

In-source reduction or in-source fragmentation is a phenomenon where analyte molecules undergo unintended chemical changes in the mass spectrometer's ion source before mass analysis. For Tanespimycin, this primarily manifests as the reduction of the quinone moiety in its structure during ionization [1].

This reduction leads to variable and unreliable results because it can:

  • Cause instability in the internal standard signal, compromising quantitative accuracy [1].
  • Generate signal interference that can affect the detection and quantification of the target analytes.

This issue was specifically documented when using an Atmospheric Pressure Chemical Ionization (APCI) source, but similar phenomena can also occur in Electrospray Ionization (ESI) for other compounds with reducible functional groups [1] [2].

How Can I Mitigate In-Source Reduction of this compound?

A validated method for the simultaneous determination of this compound and its 17-AG metabolite in human plasma outlines a multi-faceted strategy to control in-source reduction [1]. The key parameters to optimize are summarized below.

Parameter Recommendation Purpose and Impact
Mobile Phase Select appropriate composition (specifics not detailed in public abstract) Chemical composition of mobile phase can influence redox reactions in the ion source [1].
Internal Standard Concentration Optimize concentration Minimizes variability introduced by the in-source reduction of the internal standard itself [1].
Injection Volume Optimize volume Prevents overloading the ion source, which can exacerbate unwanted reactions [1].
Source Temperature Adjust to optimal level Higher source temperatures can help prevent or control reduction reactions [1].
Source Maintenance Perform continuous, regular maintenance Ensures consistent ionization conditions and prevents buildup that contributes to signal variability [1].

Detailed LC-MS/MS Method for this compound and 17-AG

The following workflow and table detail the experimental protocol developed to overcome in-source reduction, enabling a validated assay over a concentration range of 10.0–2500 ng/mL for this compound and 5.00–1250 ng/mL for 17-AG [1].

G START Start: Sample Preparation A Extract plasma sample via Protein Precipitation START->A B Analyze on LC-MS/MS system using Reversed-Phase Chromatography A->B C Ionize using APCI Source B->C D Apply Mitigation Strategies C->D E Quantify this compound & 17-AG D->E END Validated Result E->END

Key Experimental Protocol [1]:

Method Component Specification
Analytes This compound (17-AAG) and its active metabolite 17-(amino)-17-demethoxygeldanamycin (17-AG)
Internal Standard This compound-¹³C₃, ¹⁵N
Sample Preparation Protein Precipitation
Chromatography Reversed-Phase LC
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)
Calibration Range 10.0 - 2500 ng/mL (this compound); 5.00 - 1250 ng/mL (17-AG)

General LC-MS/MS Troubleshooting for Complex Matrices

Beyond the specific case of this compound, in-source phenomena like fragmentation and matrix effects are common challenges in bioanalysis [2] [3]. Here are general troubleshooting steps:

  • Assess Matrix Effects: Post-column infusion of the analyte can help identify regions of ion suppression or enhancement in your chromatographic run [3].
  • Ensure Adequate Chromatographic Separation: Using minimal chromatographic separation can lead to misannotation of in-source fragments as real metabolites. Effective separation is required for accurate quantitation of many compounds [2].
  • Optimize Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove matrix components that cause ion suppression and may contribute to in-source reactions [3].

Key Takeaways for Method Development

To effectively mitigate in-source reduction for this compound and similar compounds:

  • Acknowledge the Issue: Be aware that compounds with reducible groups like quinones are susceptible to in-source reduction, particularly in APCI [1].
  • Adopt a Holistic Approach: There is no single solution. Mitigation requires systematic optimization of multiple parameters, including mobile phase, instrument settings, and maintenance routines [1].
  • Prioritize Chromatography: Good chromatographic separation remains foundational for resolving analytes from potential in-source fragments and matrix interferences [2].

References

tanespimycin CYP3A4 drug interactions management

Author: Smolecule Technical Support Team. Date: February 2026

CYP Interaction Profile & Clinical Management

The table below summarizes the cytochrome P450 interaction profile for Tanespimycin and its major metabolite, based on in vitro data.

Compound CYP3A4/5 Inhibition CYP2C19 Inhibition CYP Induction CYP3A4 Metabolism
This compound (17-AAG) Moderate (Time-dependent) [1] [2] Moderate [1] [2] No significant induction [1] [2] Yes, primary route [3] [4]
17-AG (Metabolite) Moderate (Not time-dependent) [1] [2] Moderate [1] [2] No significant induction [1] [2] -

Key Clinical Management Considerations:

  • Inhibition Risk: Co-administration of this compound has the potential to increase plasma concentrations of drugs that are substrates of CYP3A4 and CYP2C19 [1] [2]. This may require dose adjustment or increased monitoring for the co-administered drug.
  • Metabolism Risk: Since this compound itself is metabolized primarily by CYP3A4, co-administration with strong CYP3A4 inhibitors or inducers could alter this compound's plasma levels and exposure [3] [4]. The clinical impact of this has not been fully established.

Experimental Protocols for In Vitro Assessment

For researchers needing to validate or explore these interactions, here are summarized methodologies from the literature.

1. Protocol for CYP Inhibition Assay [1] [2]

  • Objective: To determine the inhibitory effect of this compound and 17-AG on major CYP enzymes.
  • System: Human liver microsomes.
  • Key CYP Enzymes Tested: 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4/5.
  • Test Concentrations: this compound up to 60 µM; 17-AG up to 30 µM.
  • Analysis: LC-MS/MS to monitor the formation of specific metabolite markers for each CYP enzyme activity.

2. Protocol for CYP Induction Assay [1] [2]

  • Objective: To assess if this compound or 17-AG induces the expression of major CYP enzymes.
  • System: Cultured primary human hepatocytes.
  • Key CYP Enzymes Monitored: 1A2, 2B6, and 3A4/5.
  • Test Concentrations: this compound up to 40 µM; 17-AG up to 20 µM.
  • Duration & Analysis: Hepatocytes are treated for 2-3 days. Enzyme activity is measured using established probe substrates, and mRNA levels can be analyzed via branched DNA technology or RT-PCR.

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathway of this compound and its key interactions, which underpins the potential for drug-drug interactions.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolized By Inhibition Moderately Inhibits CYP3A4 & CYP2C19 This compound->Inhibition  Action Of Metabolite 17-AG (Active Metabolite) CYP3A4->Metabolite

References

optimizing tanespimycin dosing schedule to reduce toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Tanespimycin Combination Therapies & Dosing

Clinical and preclinical studies have explored various combinations to improve this compound's therapeutic window. The table below summarizes evidence-based dosing schedules from these studies.

Combination Drug Cancer Model / Patient Population This compound Dosing Combination Drug Dosing Schedule & Cycle Key Findings / Toxicity Management
Bortezomib [1] Advanced Solid Tumors (Phase I) 250 mg/m² 1.0 mg/m² Days 1, 4, 8, 11 of a 21-day cycle. MTD defined. DLTs: abdominal pain, fatigue, hyponatremia, complete AV block.
Bortezomib [1] Multiple Myeloma (Phase 1/2) Not fully specified in abstract Not fully specified in abstract Days 1, 4, 8, 11 of a 21-day cycle. Encouraging activity and manageable toxicity in heavily pre-treated patients.
B-AP15 [2] Lung Cancer Cells (H1299, H520) 0.5 - 1 µM (in vitro) Varying (in vitro) 24-hour co-treatment. Synergistic effect (CI <1). Increased ROS, ER stress, and JNK pathway activation.
Trastuzumab [3] HER2+ Breast Cancer (Phase I) Not fully specified in abstract Not fully specified in abstract Not specified in abstract. Safe and active in trastuzumab-refractory patients.

Experimental Protocol: Synergy Testing with B-AP15

A 2025 study provides a robust methodology for evaluating the synergistic effects of this compound (TAU) with B-AP15 in lung cancer cells [2]. You can adapt this protocol for other combinations.

1. Cell Viability and Synergy Assay

  • Cell Lines: H1299 and H520 lung cancer cells.
  • Procedure:
    • Seed cells in 6-well plates (~2 x 10⁵ cells/well) and incubate for 24 hours.
    • Treat cells with serial dilutions of TAU and B-AP15, both alone and in combination, for 24 hours.
    • Measure cell survival rate.
  • Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value of less than 1 indicates a synergistic interaction [2].

2. Mechanistic Studies The study used the following techniques to understand the cell death mechanism:

  • Western Blot Analysis: To measure protein levels (e.g., p-JNK, JNK, ATF4, LC3) and investigate pathway engagement (JNK, ER stress) and autophagy.
  • ROS Measurement: Use the DCFH-DA probe to detect reactive oxygen species (ROS) accumulation after 30-minute incubation.
  • Immunofluorescence Staining: To assess DNA damage (53BP1 foci formation) and ER stress (CHOP expression).
  • Lentiviral Transduction: To generate stable cell lines (e.g., with mRFP-GFP-LC3 to monitor autophagic flux or shCHOP to knock down gene expression) [2].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in this compound research:

  • Problem: High Toxicity in Preclinical Models

    • Solution: Consider a less frequent dosing schedule. The clinical schedule of "days 1, 4, 8, 11 every 21 days" was established to manage toxicity [1]. Alternatively, explore lower dose levels identified in phase I studies (e.g., 275 mg/m²) [4] [3] or switch to a next-generation HSP90 inhibitor with an improved safety profile [5].
  • Problem: Limited Apoptosis or Efficacy as Monotherapy

    • Solution: As monotherapy efficacy is often limited, focus on rational combinations. The cytostatic effect of HSP90 inhibitors can be powerful when combined with a pro-apoptotic agent. Research shows that this compound-induced apoptosis is BAX-dependent; in BAX-deficient cells, death occurs through alternative, often weaker, mechanisms [6]. Screening for BAX expression in your models can help predict the response.
  • Problem: Uncertain Mechanism of Action in a New Combination

    • Solution: Implement the mechanistic studies listed above. The combination of TAU and B-AP15, for instance, was found to work through ROS accumulation, JNK pathway activation, and ER stress, which were critical to the synergistic effect [2].

Rationale for Combination Therapy

The following diagram illustrates why combining this compound with other drugs is a promising strategy, based on the accumulated research.

rationale This compound This compound HSP90 Inhibition HSP90 Inhibition This compound->HSP90 Inhibition Oncoprotein Degradation Oncoprotein Degradation HSP90 Inhibition->Oncoprotein Degradation Single Pathway Pressure Single Pathway Pressure Oncoprotein Degradation->Single Pathway Pressure Compensatory Pathways Compensatory Pathways Single Pathway Pressure->Compensatory Pathways Limited Efficacy & Resistance Limited Efficacy & Resistance Compensatory Pathways->Limited Efficacy & Resistance Combination Therapy Combination Therapy Limited Efficacy & Resistance->Combination Therapy  Drives Need For Bortezomib Bortezomib Combination Therapy->Bortezomib B-AP15 B-AP15 Combination Therapy->B-AP15 Other Agents Other Agents Combination Therapy->Other Agents Simultaneous Multi-Target Inhibition Simultaneous Multi-Target Inhibition Enhanced Anti-Tumor Activity Enhanced Anti-Tumor Activity Simultaneous Multi-Target Inhibition->Enhanced Anti-Tumor Activity Overcome Resistance Overcome Resistance Simultaneous Multi-Target Inhibition->Overcome Resistance Bortezomib->Simultaneous Multi-Target Inhibition B-AP15->Simultaneous Multi-Target Inhibition Other Agents->Simultaneous Multi-Target Inhibition

Key Takeaways for Your Research

To summarize the core strategies for optimizing this compound:

  • Shift from Monotherapy to Combinations: The most promising path is to use this compound as a sensitizing agent alongside other drugs [5] [2] [1].
  • Focus on Rational Synergy: Choose combination partners that target complementary pathways, such as proteasome inhibition (Bortezomib) or disruption of protein degradation (B-AP15), to create synergistic stress leading to cell death [2] [1].
  • Prioritize Mechanism-Based Experiments: When testing a new combination, always include assays for synergy (CI calculation), cell death mechanism (apoptosis/necrosis), and key pathway engagement (e.g., JNK, ER stress) to robustly validate your approach [2].

References

tanespimycin stability issues in solution prevention

Author: Smolecule Technical Support Team. Date: February 2026

Tanespimycin Stability: Key Facts & Handling

The core stability issues with this compound stem from its physicochemical properties. The following table summarizes the fundamental stability and solubility information you need for handling.

Property Specification / Value Implication for Handling
Purity >98% [1] High-quality starting material is available.
Primary Solvent Dimethylsulfoxide (DMSO) [2] Standard for stock solutions; handle under anhydrous conditions.
Solubility in DMSO 100 mM [1] Confirms high solubility in DMSO for concentrated stock solutions.
Solubility in Ethanol 10 mM [1] Provides an alternative solvent with lower toxicity than DMSO.
Short-term Storage -20°C [1] Prevents degradation during active use.
Long-term Storage -20°C, under desiccating conditions [1] Protects the compound from moisture and thermal degradation over time.
Official Storage (Concentrate) Frozen (-10° to -20°C) [2] Validates the recommended storage temperature.
Stability in Aqueous Solution Unstable; requires advanced formulation [3] [4] Simple dilution in buffer will likely lead to precipitation and loss of activity.

Troubleshooting Guide & FAQs

Why is this compound so difficult to work with in solution?

This compound has poor aqueous solubility [3]. While it dissolves readily in DMSO, when this stock solution is diluted into aqueous cell culture media or buffered solutions, the compound can rapidly precipitate out. This leads to inconsistent dosing, low bioavailability, and unreliable experimental results [4].

What is the proven method for preparing a stock solution?

The manufacturer's instructions and published literature provide a clear workflow. Special care must be taken to avoid physical stressors that can destabilize the formulation.

G Start Thaw this compound DMSO Stock A Thaw completely at room temperature (≤1 hour) Start->A B Dilute with appropriate diluent (e.g., EPL diluent for clinical use) A->B C Gently mix solution. Avoid shaking to prevent foaming. B->C D Use solution promptly. Complete infusion/in vitro use within 8 hours of dilution for maximum stability. C->D

  • Thawing: Completely thaw the DMSO stock solution at room temperature. Incomplete thawing can affect the final concentration due to volume changes [2].
  • Dilution: For in vitro work, dilute the DMSO stock directly into your culture medium. Gentle vortexing or pipetting is sufficient. Avoid vigorous shaking, as it can cause foaming and degradation [2].
  • Storage of Working Solutions: Prepared stock solutions in DMSO should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles [1]. Once diluted for an experiment, the solution should be used promptly.
What are the advanced strategies to prevent precipitation in aqueous solutions?

Standard dilution is often insufficient for consistent in vivo or long-term in vitro work. Researchers have successfully used nano-formulations to encapsulate this compound, protecting it from the aqueous environment and enhancing delivery.

  • Polymeric Nanoparticles (e.g., PLGA): Biodegradable PLGA nanoparticles can be surface-decorated with hyaluronic acid (HA) for targeted delivery. This system provides a sustained release profile, maintaining this compound stability and synergistic effects when co-delivered with drugs like docetaxel [4].
  • Thermosensitive Liposomes: A advanced formulation encapsulates this compound in liposomes that release their payload upon mild heating (above 40°C). This method offers high loading efficiency and excellent stability at 37°C, with triggered release for targeted activation [3].

Critical Notes on Toxicity & Metabolism

  • Toxicity Profile: Be aware that this compound can cause transaminitis (liver enzyme elevation) and other side effects like nausea, vomiting, and fatigue [2]. Monitor for these in in vivo studies.
  • Drug Metabolism: this compound is primarily metabolized by the liver enzyme CYP3A4 [2]. This is a critical consideration for in vivo pharmacokinetic studies and potential drug-drug interactions.

References

Tanespimycin Metabolic Limitations & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Key Issue for Researchers Proposed Solution / Strategy Key Supporting Evidence

| Poor Aqueous Solubility | Difficult to formulate; requires toxic solvents (e.g., Cremophor EL), leading to hypersensitivity reactions and complicating administration [1]. | Novel Nanocarrier Formulations: Use of amphiphilic diblock copolymer micelles (e.g., PEO-b-PDLLA) to solubilize the drug [1]. | • 150-fold increase in solubility. • Favorable PK: 1.3x increase in AUC and serum half-life, 1.7x increase in volume of distribution [1]. | | Hepatic Metabolism by CYP3A4 | Rapid metabolism shortens half-life (2.3 hours); potential for drug-drug interactions with CYP3A4 inhibitors/inducers [2] [3]. | Informed Combination Therapy: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) requires close monitoring. Alternatively, develop CYP-resistant analogs [2]. | • Tanespimycin and its active metabolite (17-AG) are moderate inhibitors of CYP3A4/5 and CYP2C19 [3]. | | Modest Efficacy as Single Agent | Limited antitumor activity observed in some clinical trials, hindering clinical development [4]. | Rational Drug Combinations: Combine with agents that target complementary, non-overlapping pathways to achieve synergistic cell death [4] [5]. | • Synergy with B-AP15: CI values < 0.5 in lung cancer cells [5]. • Promising activity in HER2+ breast cancer with trastuzumab [2]. |

Experimental Guide for Combination Studies

Based on a 2025 study demonstrating synergy between this compound (TAU) and the deubiquitinase inhibitor B-AP15 in lung cancer cells, here is a detailed methodology you can adapt [5].

Protocol: Assessing Synergy with B-AP15
  • Cell Lines & Culture: Use human lung cancer cell lines (e.g., H1299, H520). Culture in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum at 37°C in a 5% CO₂ humidified incubator [5].
  • Drug Preparation:
    • This compound (TAU): Dissolve in DMSO to make a stock solution [5].
    • B-AP15: Dissolve in DMSO to make a stock solution [5].
  • Cell Viability & Synergy Assay:
    • Plate cells in 6-well plates at a density of ~2 x 10⁵ cells/well and allow to adhere for 24 hours [5].
    • Treat cells with TAU and B-AP15, both alone and in combination, across a range of concentrations.
    • Incubate for another 24 hours (or desired time point).
    • Assess cell survival rate and calculate the Combination Index (CI) using the Chou-Talalay method.
      • A CI value < 1 indicates a synergistic interaction [5].
  • Mechanistic Profiling (ROS Detection):
    • After drug treatment, incubate cells with the DCFH-DA fluorescent probe (2.5-10 µM) for 30 minutes in the dark [5].
    • Measure ROS levels by quantifying fluorescence intensity. The combination treatment should show a significant increase in ROS compared to single agents [5].
  • Key Controls:
    • Use N-acetylcysteine (NAC), a ROS scavenger, to confirm ROS-mediated cell death [5].
    • Include a vehicle control (DMSO at the same concentration used for drug treatments).

The diagram below illustrates the experimental workflow and mechanistic pathway for this combination study.

cluster_workflow Experimental Workflow for TAU & B-AP15 Combination cluster_mechanism Key Mechanistic Pathway CellPlate Plate H1299/H520 Cells DrugTreat Treat with: - TAU alone - B-AP15 alone - TAU + B-AP15 Combination - Vehicle Control (DMSO) CellPlate->DrugTreat Assay Incubate & Perform Assays - Cell Viability (CI Calculation) - ROS Detection (DCFH-DA probe) - Immunofluorescence (53BP1 foci) DrugTreat->Assay Analyze Analyze for Synergy & Mechanistic Validation Assay->Analyze TAU This compound (HSP90 Inhibitor) ROS ROS Accumulation TAU->ROS Combination BAP15 B-AP15 (Deubiquitinase Inhibitor) BAP15->ROS ERstress ER Stress & JNK Pathway Activation ROS->ERstress DNADamage DNA Damage (53BP1 foci) ROS->DNADamage Death Synergistic Cell Death ERstress->Death DNADamage->Death

Frequently Asked Questions (FAQs)

Q1: What is the major metabolic pathway of this compound, and why is it important for drug interactions? A1: this compound is primarily metabolized by the liver microsomal enzyme CYP3A4 [2]. It is also a moderate inhibitor of CYP3A4 and CYP2C19 [3]. This means co-administering this compound with other drugs that are substrates, inducers, or inhibitors of these CYP enzymes has the potential to cause significant drug-drug interactions, altering the exposure and efficacy of all involved agents.

Q2: Are there any formulation strategies to avoid the use of toxic solvents like Cremophor EL? A2: Yes, research shows that Cremophor-free formulations are viable. One effective approach is to encapsulate this compound in amphiphilic diblock copolymer micelles (e.g., PEO-b-PDLLA). This system can increase the drug's aqueous solubility 150-fold and improve key pharmacokinetic parameters, such as AUC and half-life, without the safety concerns associated with CrEL [1].

Q3: What are the best biomarker strategies to confirm HSP90 inhibition in my in vitro models? A3: You can monitor the depletion of HSP90 client proteins and the induction of heat shock proteins. Common and reliable pharmacodynamic biomarkers include:

  • Downregulation of client proteins: c-RAF-1 and CDK4.
  • Upregulation of stress response: HSP70. These biomarker changes are reversible and can be demonstrated in both tumor xenograft models and human peripheral blood lymphocytes exposed to the drug [6].

References

managing tanespimycin gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Tanespimycin GI Toxicity Profile

The table below summarizes the GI side effects of this compound based on clinical trial data.

Side Effect Frequency/Notes Supporting Clinical Context
Diarrhea Common toxicity; listed as a frequent adverse event [1] [2] [3]. Often reported as low-grade (Grade 1/2) in combination therapy trials [2].
Nausea Common toxicity [1] [3]. Frequently occurs alongside vomiting and fatigue [1].
Vomiting Common toxicity [1] [3]. A frequently observed adverse event [1].

Frequently Asked Questions & Troubleshooting

What are the most common GI side effects researchers and clinicians should anticipate? The most frequently reported GI adverse events are diarrhea, nausea, and vomiting [1] [3]. These are often managed with standard supportive care.

Are the GI effects typically dose-limiting? Based on available data, GI toxicities like diarrhea and nausea are common but were not the primary Dose-Limiting Toxicities (DLTs) in the phase I trial analyzed. The DLTs observed were more varied and serious, including abdominal pain, complete atrioventricular block, and encephalopathy [4]. However, GI distress can still significantly impact a patient's quality of life and tolerance of the treatment regimen.

Does this compound have any known drug interactions that could worsen side effects? this compound is primarily metabolized by the liver enzyme CYP3A4 [1] [3]. Concomitant use of drugs that inhibit or induce CYP3A4 could potentially alter this compound's metabolism and plasma concentrations, which might influence the severity of side effects [1] [3]. It is important to review a patient's full medication list for potential interactions.

Experimental Considerations for Preclinical Research

For scientists investigating this compound in laboratory models, the cellular mechanisms of death can influence the observed toxicity profile.

  • Mechanism of Cell Death: Research using HCT116 human colon carcinoma cells indicates that this compound can induce cell death through different pathways. The presence of the pro-apoptotic protein BAX promotes apoptosis (programmed cell death). In BAX-negative cells, this compound still causes cell death, but it shifts to a predominantly necrotic mechanism [5].
  • Research Implications: This finding is crucial for designing experiments and interpreting results. The mode of cell death induced by this compound in your specific cell line model (apoptotic vs. necrotic) could have different implications for the surrounding tissue and potentially influence the inflammatory response, which may be relevant for understanding GI toxicity mechanisms [5].

Proposed Experimental Workflow for GI Toxicity Assessment

For researchers aiming to systematically evaluate and mitigate this compound's GI side effects, the following workflow outlines key experimental and clinical steps.

G Start Start: Assess GI Toxicity A1 In Vitro Models ( e.g., Colon cell lines) Start->A1 A2 In Vivo Models ( e.g., Mouse rat) Start->A2 A3 Clinical Data (Patient records, trials) Start->A3 B1 Measure markers: - Cell viability (MTT/SRB) - Apoptosis/Necrosis (BAX status) - Tight junction integrity A1->B1 B2 Monitor: - Stool consistency - Gut histopathology - Inflammatory cytokines A2->B2 B3 Analyze: - Incidence rates of diarrhea/nausea - Correlation with dose/schedule - Co-medication effects A3->B3 C Identify Mechanism B1->C B2->C B3->C D1 Test Interventions: - Prophylactic anti-emetics - CYP3A4 inhibitor co-administration - Formulation optimization C->D1 D2 Update Protocols D1->D2

Management Strategies and Future Directions

  • Standard Supportive Care: For clinical applications, manage mild to moderate GI events with standard antiemetics (for nausea/vomiting) and antidiarrheal agents.
  • Combination Therapy Awareness: Be vigilant when this compound is used in combination with other drugs. For example, when combined with Bortezomib, abdominal pain was identified as a DLT [4]. Combination regimens may require more aggressive prophylactic support.
  • Exploring Synergistic Combinations: Preclinical studies show that combining this compound with other agents, such as the deubiquitinase inhibitor B-AP15, can induce synergistic anti-tumor effects through reactive oxygen species (ROS) accumulation [6]. When designing novel combination studies, it is essential to closely monitor for potential overlapping or novel GI toxicities.

References

tanespimycin analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Analytical Challenges

Here are some specific issues you might encounter during tanespimycin analysis, with potential causes and solutions.

Challenge Root Cause Solution
In-source reduction during APCI/MS Reduction of quinone moiety in APCI source [1] Mitigate by optimizing mobile phase, internal standard concentration, injection volume, and source temperature; perform regular source maintenance [1].
Inadequate analyte stability Metabolic degradation in biological systems [2] Assess inhibition/induction potential on Cytochrome P450 enzymes (CYP3A4/5, CYP2C19); consider drug-drug interactions [2].
Poor aqueous solubility Inherent lipophilicity of this compound [3] Use co-solvents (DMSO) or surfactants (Cremophor EL) for standard formulations; consider advanced delivery systems (polymeric micelles) [3] [4].
Carryover & low sensitivity Adsorption or insufficient detection limits [5] Use internal standard (e.g., beclomethasone); optimize sample preparation (reduce plasma volume from 500μL to 200μL); extend calibration range [5].

Summary of Validated Analytical Methods

The table below summarizes parameters from two validated bioanalytical methods for quantifying this compound and related compounds in plasma.

Parameter This compound & 17-AG (LC-MS/MS) [1] 17-DMAG (LC-MS) [5]
Analyte This compound and 17-AG (metabolite) 17-DMAG (analog)
Internal Standard This compound-13C3,15N Beclomethasone

| Linearity Range | this compound: 10.0 - 2500 ng/mL 17-AG: 5.00 - 1250 ng/mL | 1 - 500 ng/mL | | Sample Volume | Not specified | 200 μL | | Key Validation Findings | Mitigated in-source reduction; precision and accuracy within acceptance criteria over range | Specific, accurate, precise; reliable with reduced plasma volume and internal standard use |

Detailed Protocol: LC-MS/MS Method for this compound & 17-AG

This method simultaneously measures this compound and its active metabolite, 17-AG, in human plasma [1].

Workflow Overview

The following diagram illustrates the main stages of the analytical method:

G Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Extraction MS Detection & Analysis MS Detection & Analysis Chromatographic Separation->MS Detection & Analysis Reversed-Phase Column Reversed-Phase Column Chromatographic Separation->Reversed-Phase Column Technique APCI Source\nMRM Mode APCI Source MRM Mode MS Detection & Analysis->APCI Source\nMRM Mode Ionization & Scan

Procedure Details
  • Sample Preparation: Extract analytes from human plasma using a protein precipitation technique [1].
  • Chromatographic Separation:
    • Technique: Reversed-phase chromatography [1].
    • Internal Standard: Use This compound-13C3,15N for quantification [1].
  • MS Detection & Analysis:
    • Ionization: Use an Atmospheric Pressure Chemical Ionization (APCI) source [1].
    • Scan Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [1].
  • Critical Method Parameters & Mitigation Strategies:
    • During method development, significant variability was observed due to in-source reduction of the quinone moiety during APCI ionization [1].
    • This challenge was successfully mitigated by optimizing several factors: mobile phase composition, internal standard concentration, injection volume, and source temperature. The method also requires continuous maintenance of the ion source between runs to ensure stability [1].

Key Takeaways for Method Development

  • Anticipate Redox Chemistry: The quinone functional group in ansamycins is prone to in-source reduction in mass spectrometry; proactively optimize source conditions and mobile phases [1].
  • Prioritize Metabolite Coverage: The active metabolite 17-AG contributes significantly to pharmacological activity; ensure analytical methods can simultaneously quantify the parent drug and its major metabolites [1] [2].
  • Leverage Advanced Formulations: Novel formulations like polymeric micelles can significantly improve drug solubility and alter pharmacokinetics, which may in turn influence bioanalytical method requirements [3] [4].

References

tanespimycin vs geldanamycin toxicity efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Toxicity

Both drugs work by the same core mechanism, but their chemical differences lead to varied biological effects and safety profiles.

G A Geldanamycin/Tanespimycin Enter Cell B Bind Hsp90 N-terminal ATP-binding Pocket A->B C Inhibit Chaperone Function & ATPase Activity B->C Tox1 Geldanamycin: High Hepatotoxicity (Quinone Redox Cycling, GSH Depletion) B->Tox1 Primary Driver Tox2 Tanespimycin: Reduced but Persistent Hepatotoxicity & Other DLTs B->Tox2 Primary Driver D Unstable Hsp90-Client Protein Complexes C->D E Polyubiquitination of Client Proteins D->E F Degradation by 26S Proteasome E->F G Depletion of Oncogenic Client Proteins (e.g., HER2, BRAF) F->G H Antitumor Effect G->H

The benzoquinone moiety in both compounds is a major source of toxicity [1] [2]. It can undergo:

  • One-electron reduction: Generates semiquinone radicals and reactive oxygen species (ROS), causing oxidative stress and liver damage [2].
  • Two-electron reduction: Catalyzed by NQO1 enzyme, produces a more potent hydroquinone. This pathway is more active in tumor cells, contributing to selective efficacy [1] [2].
  • Michael addition: Reacts with glutathione, depleting this key cellular antioxidant and contributing to hepatotoxicity [2].

This compound was developed to mitigate these issues, though it did not fully eliminate them [1].

Efficacy and Toxicity Data from Research

The following table summarizes key experimental findings that highlight the efficacy and toxicity differences.

Aspect Geldanamycin This compound
Preclinical In Vitro Activity Potent Hsp90 inhibitor (IC₅₀ ≈ 25 nM in cell-free assay) [1]. Potent inhibitor (IC₅₀ = 5 nM in cell-free assay with tumor cell Hsp90) [1].
Preclinical In Vivo Efficacy Showed antitumor activity in human tumor xenograft models [1]. Good growth inhibition in human tumor xenografts in mice (e.g., at 50 mg/kg IP) [1].

| Representative Clinical Trial Findings (Toxicity) | Not tested in humans due to preclinical toxicity [1]. | Phase I Combination Study (with bortezomib): • MTD: 250 mg/m² this compound + 1.0 mg/m² bortezomib. • DLTs: Abdominal pain (13%), complete AV block (7%), fatigue, encephalopathy, anorexia, hyponatremia, hypoxia, acidosis [3]. | | Representative Clinical Trial Findings (Efficacy) | N/A | As Monotherapy: Minimal objective responses in Phase I/II trials; some patients achieved stable disease [3] [1]. In Combination: Clinical activity in ERBB2-positive metastatic breast cancer with trastuzumab, and in relapsed/reflected multiple myeloma with bortezomib [1]. |

Example Experimental Protocol

To illustrate how the comparative data was generated, here is a summary of a typical clinical trial protocol from a Phase I study.

G Start Phase I Dose-Escalation Trial (3+3 Cohort Design) A Patient Population: Advanced Solid Tumors Refractory to Standard Treatment Start->A B Intervention: This compound + Bortezomib Days 1, 4, 8, 11 of 21-day cycle A->B C Primary Objective: Determine Maximum Tolerated Dose (MTD) & Dose-Limiting Toxicities (DLTs) B->C D Key Assessments: • Safety & Toxicity Grading (CTCAE) • Tumor Response Evaluation (RECIST) • Pharmacodynamics (e.g., Client protein levels) C->D

  • Primary Objective: To determine the Maximum Tolerated Dose (MTD) and characterize the Dose-Limiting Toxicities (DLT) of this compound in combination with bortezomib [3].
  • Study Design: Open-label, multiple dose, Phase I clinical trial using a standard "3+3" dose-escalation design [3].
  • Patient Population: Adults with histologically proven advanced solid tumors that were refractory to standard treatment [3].
  • Intervention/Dosing: this compound was administered as an IV infusion over 1-2 hours, immediately followed by an IV bolus of bortezomib. The schedule was on Days 1, 4, 8, and 11 of a 21-day cycle [3].
  • Endpoint Measurements:
    • Toxicity: Continuous monitoring for adverse events, with DLTs specifically assessed during the first cycle [3].
    • Efficacy: Tumor response was evaluated using objective radiographic assessments [3].

Research Context and Future Directions

The journey of these drugs highlights key challenges in Hsp90 inhibitor development. This compound's clinical hurdles—including suboptimal efficacy as a monotherapy, dose-limiting toxicities, and pharmacological issues like poor solubility—led to the development of subsequent generations of inhibitors [4].

Research has since pivoted towards:

  • Second-generation synthetic inhibitors (e.g., ganetespib) with improved solubility and pharmacokinetics, though some still face toxicity issues like ocular toxicity [4].
  • Third-generation and isoform-selective inhibitors (e.g., pimitespib) designed to minimize toxicity by selectively targeting Hsp90 isoforms enriched in tumors or by avoiding the induction of a strong heat shock response [5] [4].
  • Novel strategies like Proteolysis-Targeting Chimeras (PROTACs) that aim to use Hsp90 ligands to degrade oncogenic client proteins more selectively [4].

References

tanespimycin clinical trial results phase II breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Phase II Clinical Trial Results Summary

Trial Aspect Results & Details
Clinical Trial Identifier Phase II Trial (NCT00773344 may be relevant, based on one of the sources) [1]
Patient Population HER2-positive metastatic breast cancer, progressed on prior trastuzumab [2]
Treatment Regimen Tanespimycin (450 mg/m² IV weekly) + Trastuzumab (standard dose) [2]
Primary Endpoint Response rate by RECIST criteria [2]
Overall Response Rate (ORR) 22% [2]
Clinical Benefit Rate (CBR) 59% (Complete Response + Partial Response + Stable Disease) [2]
Median Progression-Free Survival (PFS) 6 months (95% CI: 4-9) [2]
Median Overall Survival (OS) 17 months (95% CI: 16-28) [2]
Common Toxicities (Largely Grade 1) Diarrhea, fatigue, nausea, headache [2]

Experimental Protocol & Mechanistic Rationale

The trial was based on a strong mechanistic rationale. HER2 is a client protein of HSP90, meaning it relies on HSP90 for its stability and function [2]. This compound is an HSP90 inhibitor that binds to HSP90 and disrupts its chaperone function, leading to the proteasomal degradation of client proteins like HER2 [2] [3] [4]. In patients whose cancer had progressed on trastuzumab, adding this compound offered a way to target the HER2 pathway by degrading the oncoprotein itself.

The diagram below illustrates this mechanism of action and the trial's core findings.

cluster_mechanism Mechanism of Action & Clinical Outcome cluster_outcome HSP90 HSP90 Chaperone Client Oncogenic Client Proteins (e.g., HER2) HSP90->Client  Stabilizes Degradation Ubiquitin-Mediated Degradation ORR Overall Response Rate 22% Degradation->ORR Leads to CBR Clinical Benefit Rate 59% Degradation->CBR Leads to PFS Median PFS 6 Months Degradation->PFS Leads to Inhibition HSP90 Inhibitor This compound Inhibition->HSP90  Binds & Inhibits Inhibition->Degradation Induces

Context in HSP90 Inhibitor Development

While the phase II results for this compound were positive, it is important to note the broader context of HSP90 inhibitor development:

  • Challenges of Monotherapy: HSP90 inhibitors, including this compound, have generally faced challenges in clinical translation as single agents, including suboptimal efficacy, dose-limiting toxicity, and the emergence of resistance mechanisms [3].
  • Promise of Combinations: Consequently, research has increasingly focused on combination strategies. The positive results from the this compound-trastuzumab trial exemplify this approach, which aims to simultaneously block multiple cancer survival pathways [3].
  • Next-Generation Inhibitors: Later-generation HSP90 inhibitors (e.g., ganetespib, luminespib) were developed with improved pharmacological properties, though they still face clinical hurdles. The exploration of HSP90 inhibitors in cancer therapy remains an active area of research, particularly in rational combinations [3].

References

validating HSP90 inhibition biomarkers after tanespimycin treatment

Author: Smolecule Technical Support Team. Date: February 2026

Candidate Biomarkers & Experimental Models for HSP90 Inhibition

Biomarker Category Specific Biomarker Association with HSP90 Inhibition Experimental Model / Context Key Findings / Rationale
Direct Client Protein Degradation Androgen Receptor (AR), AKT, BCR-ABL1 Downregulation indicates successful HSP90 chaperone function disruption [1] [2]. Prostate cancer patient-derived explants (PDEs); BCR-ABL1+ leukemia cells [1] [2]. Core mechanistic action; degradation of oncogenic clients is a primary indicator of target engagement [1].
Compensatory Stress Response HSP70 (HSPA1A) Upregulation is a consistent pharmacodynamic marker [1] [2]. Standard cell lines, PDEs, and in vivo models [1] [2]. A common but not always efficacy-correlated response; indicates induction of heat shock response (HSR) [1].
Novel Proteomic Candidates TIMP1, SERPINA3, CYP51A Significantly altered by potent HSP90 inhibitor AUY922 [1]. Prostate cancer PDEs with LC-MS/MS proteomics [1]. Identified via untargeted proteomics in a clinically relevant ex vivo model [1].
Predictive Resistance Markers DNAJA1, PCBP3 DNAJA1 increased in cytostatic responses; PCBP3 increased in non-responding tumors [1]. Prostate cancer PDEs with LC-MS/MS proteomics [1]. Potential markers for predicting resistance or specific types of therapeutic response [1].
Combination Therapy Mechanisms Reactive Oxygen Species (ROS), JNK Phosphorylation, ER Stress (CHOP) Significantly enhanced in combination with B-AP15 [3]. Lung cancer cell lines (H1299, H520) [3]. Key mediators of synergistic cell death in tanespimycin combination therapy [3].

Detailed Experimental Protocols

For researchers looking to validate these biomarkers, here are detailed methodologies from recent studies.

Proteomic Workflow for Biomarker Discovery

This protocol uses patient-derived explants (PDEs) to identify novel biomarkers in a clinically relevant tumor microenvironment [1].

  • Step 1: Model Preparation: Culture triplicate 1 mm³ pieces of human prostate cancer tissue on gelatin sponges in 24-well plates.
  • Step 2: Drug Treatment: Treat PDEs with HSP90 inhibitors (e.g., 500 nM AUY922 or 17-AAG) or vehicle control (DMSO) for 48 hours.
  • Step 3: Protein Extraction & Digestion:
    • Homogenize snap-frozen tissues in 8 M urea buffer.
    • Reduce proteins with TCEP, alkylate with iodoacetamide, and quench with DTT.
    • Dilute samples and digest with trypsin.
  • Step 4: LC-MS/MS Analysis: Analyze peptides using liquid chromatography coupled to a mass spectrometer with a Hyper-Reaction Monitoring Data-Independent Acquisition (HRM-DIA) workflow.
  • Step 5: Data Analysis: Identify differentially expressed proteins using repeated-measures ANOVA (raw p-value < 0.01). Validate candidates using orthogonal methods like Western Blot or ELISA.
Investigating Synergistic Combinations

This protocol assesses this compound's synergistic effects with other agents, using mechanistic biomarkers like ROS and ER stress [3].

  • Step 1: Cell Viability & Synergy Assay:
    • Plate lung cancer cells (e.g., H1299, H520) in 6-well plates.
    • Treat with this compound and B-AP15 alone and in combination for 24 hours.
    • Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
  • Step 2: Measuring ROS Accumulation:
    • Treat cells with the drug combination.
    • Incubate with the fluorescent probe DCFH-DA for 30 minutes in the dark.
    • Quantify ROS levels by measuring fluorescence.
  • Step 3: Assessing ER Stress & JNK Pathway:
    • Analyze key proteins (p-JNK, JNK, CHOP, ATF4) via Western Blot or immunofluorescence post-treatment.
  • Step 4: Evaluating DNA Damage:
    • Use immunofluorescence to stain and quantify 53BP1 foci formation in treated cells.

Signaling Pathways in this compound-Based Therapy

The diagram below illustrates the key cellular pathways and biomarkers affected by this compound, particularly in combination with other agents like B-AP15, based on the described experimental data [3].

G cluster_primary_effects Primary Drug Effects cluster_cellular_stress Induced Cellular Stress & Death Pathways cluster_biomarkers Key Biomarkers This compound This compound HSP90_Inhibition HSP90_Inhibition This compound->HSP90_Inhibition B_AP15 B_AP15 DUB_Inhibition DUB_Inhibition B_AP15->DUB_Inhibition Client_Degradation Client_Degradation HSP90_Inhibition->Client_Degradation Oncoprotein Destabilization HSF1_Activation HSF1_Activation HSP90_Inhibition->HSF1_Activation Compensatory Response Prot_Accumulation Prot_Accumulation DUB_Inhibition->Prot_Accumulation Ubiquitinated Proteins ROS ROS Prot_Accumulation->ROS ER_Stress ER_Stress ROS->ER_Stress Apoptosis Apoptosis ROS->Apoptosis DNA Damage (53BP1 Foci) JNK_Activation JNK_Activation ER_Stress->JNK_Activation JNK_Activation->Apoptosis HSP70_Upregulation HSP70_Upregulation HSF1_Activation->HSP70_Upregulation

Key Research Considerations

When designing your biomarker validation studies, please consider these critical factors:

  • Biomarker Limitations: HSP70 upregulation confirms target engagement but does not necessarily correlate with clinical efficacy, highlighting the need for more predictive biomarkers like client protein degradation [1].
  • Isoform Specificity: The cytosolic isoforms HSP90α and HSP90β can have distinct roles and compensatory mechanisms. This compound is a pan-HSP90 inhibitor, but monitoring isoform-specific responses might be necessary [2].
  • Resistance Mechanisms: Be aware that resistance to HSP90 inhibitors can emerge through mechanisms like HSP90AA1 gene amplification/mutation or upregulation of efflux pumps like MDR1 [2].
  • Model Selection: Patient-derived models (explants, organoids, spheroids) that retain the tumor microenvironment often provide more clinically translatable biomarker data than conventional cell lines [4] [1].

References

tanespimycin efficacy across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Tanespimycin Efficacy Across Cancer Models

Cancer Type / Model Efficacy / Outcome (Monotherapy) Efficacy / Outcome (Combination Therapy) Key Findings & Mechanisms

| Lung Cancer (Preclinical) H1299, H520 cells | Not reported alone | Synergistic with B-AP15 [1] | • Induced ROS-mediated ER stress & JNK pathway activation [1] • Significant synergistic antitumor effects (CI <1, CI <0.5 at TAU ≥0.5 µM) [1] | | Breast Cancer (Clinical) HER2-positive MBC | Phase II: ORR: 24%; Clinical benefit rate: 57% [2] | Phase II with Trastuzumab: Well tolerated with significant activity post-Trastuzumab progression [2] | • Depletes HER2 and other oncogenic client proteins [2] [3] • Median PFS: 6 months; Median OS: 17 months [2] | | Multiple Myeloma (Clinical) | Phase II/III: Modest activity as a single agent [2] | Phase II with Bortezomib: Responses in 14-41% of patients (Bortezomib-naïve to refractory) [2] | • Potential neuroprotective effect makes it an attractive partner with Bortezomib [2] | | Prostate Cancer (Preclinical) CRPC models | Induces apoptosis in PC-3 and DU145 cells [4] | Not reported | • In dual HSP90/LSD1 inhibitors, induces apoptosis via caspase-3/8/9 activation and PARP cleavage [4] | | Solid Tumors (Clinical) Phase I Trials | Limited objective responses; some patients had stable disease [5] [2] | Phase I with Bortezomib: No objective responses; one patient had stable disease [5] | • MTD with Bortezomib: 250 mg/m² this compound + 1.0 mg/m² Bortezomib [5] |

Experimental Protocols for Efficacy Studies

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

  • Cell Viability and Synergy Assays (Lung Cancer Study) [1]:

    • Cell Lines: H1299 and H520 human lung cancer cells.
    • Culture: Maintained in RPMI-1640 with 10% FBS.
    • Treatment: Cells were treated with this compound and B-AP15, both alone and in combination, for 24 hours.
    • Viability Measurement: Cell survival rate was evaluated post-treatment.
    • Synergy Quantification: The Combination Index (CI) was calculated using the Chou-Talalay method, where a CI < 1 indicates synergy.
  • ROS Measurement [1]:

    • Following drug treatment, cellular ROS levels were quantified using the fluorescent DCFH-DA probe.
  • Protein Level Analysis (Western Blot) [1] [6]:

    • Cells were lysed post-treatment, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies (e.g., p-JNK, JNK, CHOP) followed by secondary antibodies. Protein levels were visualized using a detection system.
  • Immunofluorescence Staining [1] [6]:

    • Cells were seeded on glass slides, treated with drugs, fixed, and permeabilized. After blocking, cells were incubated with a primary antibody (e.g., against 53BP1 or CHOP), followed by a fluorescent secondary antibody and DAPI for nuclear staining. Images were acquired via fluorescence microscopy.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting HSP90, a molecular chaperone critical for the stability and function of numerous oncoproteins. The following diagram illustrates the key signaling pathways disrupted by this compound, leading to cancer cell death.

architecture cluster_hsp90 HSP90 Inhibition by this compound cluster_downstream Downstream Consequences & Cell Death Pathways This compound This compound HSP90 HSP90 Chaperone Function This compound->HSP90 Inhibits ClientProteins Stabilization of Oncogenic Client Proteins HSP90->ClientProteins ProteinDegradation Ubiquitination & Proteasomal Degradation of Client Proteins HSP90->ProteinDegradation Blocked HER2 HER2 ClientProteins->HER2 e.g., HER2 BRAF BRAF ClientProteins->BRAF e.g., BRAF, AKT Pathway1 ER Stress / JNK Pathway Activation ProteinDegradation->Pathway1 Pathway2 ROS Accumulation ProteinDegradation->Pathway2 Apoptosis Induction of Apoptosis Pathway1->Apoptosis Pathway2->Apoptosis Synergy Combination with B-AP15 (Synergistic Effect) Synergy->Pathway2 Potentiates

The efficacy of this compound is influenced by several factors:

  • Cancer Cell Dependence: Cancers reliant on HSP90 client proteins like HER2 are more vulnerable [2] [3].
  • Combination Therapies: Efficacy is often significantly enhanced in rational combinations, such as with proteasome inhibitors or targeted therapies, which tackle resistance mechanisms and amplify stress signals [1] [5] [2].
  • Tumor Microenvironment: The activated, high-affinity state of HSP90 in tumor cells, compared to normal cells, may contribute to a therapeutic window despite widespread expression of HSP90 [3].

References

tanespimycin vs other HSP90 inhibitors clinical development

Author: Smolecule Technical Support Team. Date: February 2026

Tanespimycin vs. Other First-Generation HSP90 Inhibitors

The table below compares key aspects of several geldanamycin-based HSP90 inhibitors that reached clinical trials.

Inhibitor Name (Code) Chemical Class Key Features & Administration Reported Clinical Efficacy (as of available data) Clinical Development Status (as of available data) Major Limitations
This compound (17-AAG, KOS-953) [1] [2] [3] Geldanamycin derivative First-in-class HSP90 inhibitor; IV administration [4] Promising activity in HER2+ breast cancer (combined with trastuzumab) and multiple myeloma (combined with bortezomib) [1] Phase II/III trials in multiple myeloma and breast cancer; development ultimately halted [1] [2] Hepatotoxicity, poor solubility, formulation issues, resistance via NQO1 loss/P-gp expression [1] [2] [5]
Alvespimycin (17-DMAG, KOS-1022) [1] [2] Geldanamycin derivative Improved water solubility and oral bioavailability compared to 17-AAG [2] Early activity in AML, CRPC, melanoma, and HER2+ breast cancer [1] [2] Clinical development halted due to an "unfavorable overall toxicity profile" [1] Unacceptable toxicity profile (specifics not detailed in results) [1]
Retaspimycin (IPI-504) [1] [2] Hydroquinone form of 17-AAG Water-soluble hydrochloride salt; IV administration [1] [2] Disease stabilization in GIST and NSCLC; activity in ALK-rearranged NSCLC [1] [2] Phase II/III trials in GIST and NSCLC [1] [4] Evades NQO1/P-gp resistance but retains benzoquinone moiety [2]

Experimental Data and Methodologies from Key Studies

The clinical development of these inhibitors was supported by various experimental approaches. Here are methodologies from pivotal studies on this compound.

Clinical Trial Protocol: this compound with Bortezomib

A Phase I study established the dosing schedule and toxicity profile for the combination of this compound and bortezomib [6].

  • Objective: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
  • Design: Standard "3+3" dose-escalation design in patients with advanced solid tumors.
  • Dosing Schedule: Drugs administered twice weekly for 2 weeks in a 3-week cycle (days 1, 4, 8, 11).
  • Endpoint Measurements: DLTs were monitored over the first cycle. Toxicity was graded using the NCI Common Terminology Criteria for Adverse Events (CTCAE).
  • Key Findings: The MTD was This compound at 250 mg/m² and bortezomib at 1.0 mg/m². DLTs included abdominal pain, cardiac block, fatigue, and encephalopathy. No objective tumor responses were observed, though one patient had stable disease [6].
Preclinical Study: Combination with B-AP15

A 2024 study investigated the synergistic effect of this compound with B-AP15, a deubiquitinating enzyme inhibitor, in lung cancer cells [7].

  • Cell Lines: H1299 and H520 lung cancer cells.
  • Viability Assay: Cells were treated with drugs alone or in combination for 24 hours. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy [7].
  • Mechanistic Assays:
    • ROS Measurement: Intracellular ROS levels were quantified using the DCFH-DA fluorescent probe.
    • Immunofluorescence: DNA damage was assessed by visualizing 53BP1 foci formation.
    • Western Blot: Protein levels (e.g., p-JNK, ATF4, CHOP) were analyzed to study ER stress and JNK pathway activation [7].
  • Key Findings: The combination showed strong synergy (CI < 0.5). Cell death was mediated by ROS accumulation, ER stress, and JNK pathway activation [7].

Mechanism of HSP90 Inhibition and Rationale for Combinations

HSP90 is a molecular chaperone essential for the stability and function of numerous "client proteins," many of which are oncoproteins (e.g., HER2, EGFR, ALK, BRAF) [1] [8]. Inhibiting HSP90 leads to the simultaneous degradation of multiple client proteins, thereby disrupting several cancer-driving pathways at once [1].

The following diagram illustrates the mechanism of N-terminal HSP90 inhibitors and the rationale for the this compound and B-AP15 combination.

G cluster_HSP90 Normal HSP90 Function cluster_inhibit HSP90 Inhibition by this compound cluster_combine Synergistic Combination with B-AP15 Oncoproteins Oncogenic Client Proteins (e.g., HER2, ALK, BRAF) HSP90 HSP90 Chaperone HSP90->Oncoproteins Stabilizes HSP90_Inhibited HSP90 Inhibited (this compound, etc.) HSP90->HSP90_Inhibited N-Terminal Inhibitor Binding Proteasome 26S Proteasome HSP90_Inhibited->Proteasome Client Proteins Ubiquitinated Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Cell_Death Cancer Cell Death Protein_Degradation->Cell_Death Monotherapy Effect Aggregates Ubiquitinated Protein Aggregates & ER Stress Aggregates->Cell_Death Enhanced Effect ROS ROS Accumulation Aggregates->ROS B_AP15 B-AP15 (DUB Inhibitor) B_AP15->Aggregates Inhibits Proteasome- Associated DUBs JNK JNK Pathway Activation ROS->JNK JNK->Cell_Death

This mechanistic understanding underpins combination strategies, such as with B-AP15, to enhance antitumor effects and overcome limitations [7] [5].

Key Development Challenges and Future Perspectives

The clinical development of early HSP90 inhibitors like this compound faced several unified challenges [8] [5]:

  • Toxicity: Hepatotoxicity was a major issue, partly linked to the benzoquinone moiety in geldanamycin-based inhibitors [1] [2] [5].
  • Resistance: Mechanisms included upregulation of efflux pumps (P-glycoprotein) and loss-of-function of the NQO1 enzyme required for activation of certain inhibitors [1] [2].
  • Compensatory Responses: Induction of heat shock response (e.g., HSP70 upregulation) could counteract the therapeutic effect [5].

Future work has shifted toward synthetic inhibitors (e.g., AUY922, ganetespib) with improved profiles and combination therapies with chemotherapy, targeted agents, or immunotherapy to enhance efficacy and overcome resistance [8] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

585.30501534 Da

Monoisotopic Mass

585.30501534 Da

Heavy Atom Count

42

Appearance

Purple crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GY0AVT3L4

Drug Indication

Investigated for use/treatment in leukemia (myeloid) and solid tumors.

Pharmacology

Tanespimycin is a benzoquinone antineoplastic antibiotic derived from the antineoplastic antibiotic geldanamycin. Tanespimycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be overexpressed by tumor cells.

Mechanism of Action

Tanespimycin is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

75747-14-7

Wikipedia

Tanespimycin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Chen SZ, Chen XM, Li YQ, Yang S, Mo XY, Zhang F, Mo KL, Ding Y. [Inhibitory effect of 17-AAG combined with paclitaxel on proliferation of esophageal squamous cell carcinoma Eca-109 cells in vitro]. Nan Fang Yi Ke Da Xue Xue Bao. 2015 Jun 20;35(6):844-7. Chinese. PubMed PMID: 26111682.
2: Yun IS, Lee MH, Rah DK, Lew DH, Park JC, Lee WJ. Heat Shock Protein 90 Inhibitor (17-AAG) Induces Apoptosis and Decreases Cell Migration/Motility of Keloid Fibroblasts. Plast Reconstr Surg. 2015 Jul;136(1):44e-53e. doi: 10.1097/PRS.0000000000001362. PubMed PMID: 26111331.
3: Xiao Y, Guan J. 17-AAG enhances the cytotoxicity of flavopiridol in mantle cell lymphoma via autophagy suppression. Neoplasma. 2015;62(3):391-7. doi: 10.4149/neo_2015_047. PubMed PMID: 25866220.
4: Li J, Yang F, Guo J, Zhang R, Xing X, Qin X. 17-AAG post-treatment ameliorates memory impairment and hippocampal CA1 neuronal autophagic death induced by transient global cerebral ischemia. Brain Res. 2015 Jun 12;1610:80-8. doi: 10.1016/j.brainres.2015.03.051. Epub 2015 Apr 7. PubMed PMID: 25858486.
5: Ye XY, Luo QQ, Xu YH, Tang NW, Niu XM, Li ZM, Shen SP, Lu S, Chen ZW. 17-AAG suppresses growth and invasion of lung adenocarcinoma cells via regulation of the LATS1/YAP pathway. J Cell Mol Med. 2015 Mar;19(3):651-63. doi: 10.1111/jcmm.12469. PubMed PMID: 25712415; PubMed Central PMCID: PMC4369821.
6: Xu Y, Zhu Q, Chen D, Shen Z, Wang W, Ning G, Zhu Y. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model. Tumour Biol. 2015 Feb 15. [Epub ahead of print] PubMed PMID: 25682284.
7: Desale SS, Raja SM, Kim JO, Mohapatra B, Soni KS, Luan H, Williams SH, Bielecki TA, Feng D, Storck M, Band V, Cohen SM, Band H, Bronich TK. Polypeptide-based nanogels co-encapsulating a synergistic combination of doxorubicin with 17-AAG show potent anti-tumor activity in ErbB2-driven breast cancer models. J Control Release. 2015 Jun 28;208:59-66. doi: 10.1016/j.jconrel.2015.02.001. Epub 2015 Feb 3. PubMed PMID: 25660204; PubMed Central PMCID: PMC4430376.
8: Lee KH, Jang AH, Yoo CG. 17-AAG Enhances PS-341-Induced Lung Cancer Cell Death by Blocking the NF-κB and PI3K/Akt Pathways. Am J Respir Cell Mol Biol. 2015 Jan 29. [Epub ahead of print] PubMed PMID: 25633180.
9: Mayor-López L, Tristante E, Carballo-Santana M, Carrasco-García E, Grasso S, García-Morales P, Saceda M, Luján J, García-Solano J, Carballo F, de Torre C, Martínez-Lacaci I. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? Transl Oncol. 2014 Oct 24;7(5):590-604. doi: 10.1016/j.tranon.2014.08.001. eCollection 2014 Oct. PubMed PMID: 25389454; PubMed Central PMCID: PMC4225658.
10: Santos DM, Petersen AL, Celes FS, Borges VM, Veras PS, de Oliveira CI. Chemotherapeutic potential of 17-AAG against cutaneous leishmaniasis caused by Leishmania (Viannia) braziliensis. PLoS Negl Trop Dis. 2014 Oct 23;8(10):e3275. doi: 10.1371/journal.pntd.0003275. eCollection 2014 Oct. PubMed PMID: 25340794; PubMed Central PMCID: PMC4207694.
11: Ghalhar MG, Akbarzadeh A, Rahmati M, Mellatyar H, Dariushnejad H, Zarghami N, Barkhordari A. Comparison of inhibitory effects of 17-AAG nanoparticles and free 17-AAG on HSP90 gene expression in breast cancer. Asian Pac J Cancer Prev. 2014;15(17):7113-8. PubMed PMID: 25227799.
12: Wang B, Chen L, Ni Z, Dai X, Qin L, Wu Y, Li X, Xu L, Lian J, He F. Hsp90 inhibitor 17-AAG sensitizes Bcl-2 inhibitor (-)-gossypol by suppressing ERK-mediated protective autophagy and Mcl-1 accumulation in hepatocellular carcinoma cells. Exp Cell Res. 2014 Nov 1;328(2):379-87. doi: 10.1016/j.yexcr.2014.08.039. Epub 2014 Sep 6. PubMed PMID: 25196280.
13: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Erratum to: Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):930-1. doi: 10.1007/s12272-014-0463-9. PubMed PMID: 25098423.
14: Faingold D, Filho VB, Fernandes B, Jagan L, de Barros AM Jr, Orellana ME, Antecka E, Burnier MN Jr. Expression of focal adhesion kinase in uveal melanoma and the effects of Hsp90 inhibition by 17-AAG. Pathol Res Pract. 2014 Nov;210(11):739-45. doi: 10.1016/j.prp.2014.06.023. Epub 2014 Jul 1. PubMed PMID: 25041838.
15: Hadley KE, Hendricks DT. Use of NQO1 status as a selective biomarker for oesophageal squamous cell carcinomas with greater sensitivity to 17-AAG. BMC Cancer. 2014 May 15;14:334. doi: 10.1186/1471-2407-14-334. PubMed PMID: 24886060; PubMed Central PMCID: PMC4032580.
16: Wang S, Wang X, Du Z, Liu Y, Huang D, Zheng K, Liu K, Zhang Y, Zhong X, Wang Y. SNX-25a, a novel Hsp90 inhibitor, inhibited human cancer growth more potently than 17-AAG. Biochem Biophys Res Commun. 2014 Jul 18;450(1):73-80. doi: 10.1016/j.bbrc.2014.05.076. Epub 2014 May 28. PubMed PMID: 24879994.
17: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):734-41. doi: 10.1007/s12272-014-0404-7. Epub 2014 May 15. PubMed PMID: 24824337.
18: Ortega L, Calvillo M, Luna F, Pérez-Severiano F, Rubio-Osornio M, Guevara J, Limón ID. 17-AAG improves cognitive process and increases heat shock protein response in a model lesion with Aβ25-35. Neuropeptides. 2014 Aug;48(4):221-32. doi: 10.1016/j.npep.2014.04.006. Epub 2014 Apr 29. PubMed PMID: 24819277.
19: Choi YE, Battelli C, Watson J, Liu J, Curtis J, Morse AN, Matulonis UA, Chowdhury D, Konstantinopoulos PA. Sublethal concentrations of 17-AAG suppress homologous recombination DNA repair and enhance sensitivity to carboplatin and olaparib in HR proficient ovarian cancer cells. Oncotarget. 2014 May 15;5(9):2678-87. PubMed PMID: 24798692; PubMed Central PMCID: PMC4058036.
20: Chen Y, Wang B, Liu D, Li JJ, Xue Y, Sakata K, Zhu LQ, Heldt SA, Xu H, Liao FF. Hsp90 chaperone inhibitor 17-AAG attenuates Aβ-induced synaptic toxicity and memory impairment. J Neurosci. 2014 Feb 12;34(7):2464-70. doi: 10.1523/JNEUROSCI.0151-13.2014. PubMed PMID: 24523537; PubMed Central PMCID: PMC3921421.

Explore Compound Types